Thalirugidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H46N2O8 |
|---|---|
Molecular Weight |
670.8 g/mol |
IUPAC Name |
(1S)-1-[[4-[5-[[(1S)-5-hydroxy-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C39H46N2O8/c1-40-16-14-26-28(21-34(45-4)38(47-6)36(26)42)30(40)18-23-8-11-25(12-9-23)49-33-20-24(10-13-32(33)44-3)19-31-29-22-35(46-5)39(48-7)37(43)27(29)15-17-41(31)2/h8-13,20-22,30-31,42-43H,14-19H2,1-7H3/t30-,31-/m0/s1 |
InChI Key |
DITCAWDOTGUOAZ-CONSDPRKSA-N |
Isomeric SMILES |
CN1CCC2=C(C(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C(=C6CCN5C)O)OC)OC)OC)OC)OC)O |
Canonical SMILES |
CN1CCC2=C(C(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C(=C6CCN5C)O)OC)OC)OC)OC)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Thalirugidine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalirugidine is a naturally occurring bisbenzylisoquinoline alkaloid isolated from the plant Thalictrum foliolosum, a member of the Ranunculaceae family. This document provides a detailed overview of its molecular characteristics. At present, publicly available information regarding its specific biological activities, mechanisms of action, and detailed experimental protocols for its isolation and characterization is limited. This guide summarizes the currently available data.
Molecular and Physicochemical Properties
This compound's fundamental molecular properties have been established through various chemical databases. This information is crucial for its identification and for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₆N₂O₈ | [1][2][3][][5][6] |
| Molecular Weight | 670.79 g/mol | [2][6] |
| Alternate Molecular Weight | 670.8 g/mol | [3] |
| Alternate Molecular Weight | 670.803 | [] |
| Alternate Molecular Weight | 670.798 | [5] |
| CAS Number | 64215-95-8 | [1][2][][5][6] |
| Class | Alkaloid | [2][] |
| Natural Source | Thalictrum foliolosum | [2][] |
Experimental Data
Detailed experimental protocols for the isolation, purification, and characterization of this compound are not extensively documented in readily available scientific literature. However, based on general practices for the isolation of alkaloids from plant materials, a probable workflow can be conceptualized.
Hypothetical Isolation and Characterization Workflow
The following diagram illustrates a general workflow that could be employed for the isolation and characterization of this compound from its natural source, Thalictrum foliolosum. This is a representative workflow and specific details would need to be optimized based on experimental findings.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound or its precise mechanism of action. Research into the biological activities of other bisbenzylisoquinoline alkaloids from the Thalictrum genus suggests potential for various pharmacological effects, which could include anticancer, antimicrobial, or anti-inflammatory activities. However, dedicated studies on this compound are required to elucidate its specific biological targets and molecular interactions.
The diagram below illustrates a generic representation of how a natural product like this compound might be investigated to determine its mechanism of action, a process that has not yet been detailed for this specific compound.
Conclusion
This compound is a defined chemical entity with a known molecular formula and weight, originating from Thalictrum foliolosum. While its chemical identity is established, its biological functions and the experimental procedures for its study are not yet well-documented in accessible scientific literature. This guide provides the foundational chemical information and outlines hypothetical frameworks for its further investigation. Future research is necessary to uncover the full therapeutic potential and pharmacological profile of this natural product.
References
The Biosynthesis of Thalirugidine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalirugidine, a complex bisbenzylisoquinoline alkaloid (BIA) found in plants of the Thalictrum genus, particularly Thalictrum foliolosum, represents a class of specialized metabolites with significant pharmacological potential. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, extensive research into the biosynthesis of related benzylisoquinoline and bisbenzylisoquinoline alkaloids provides a robust framework for a putative pathway. This technical guide synthesizes the current understanding of BIA biosynthesis to propose a detailed pathway for this compound formation. It outlines the key enzymatic steps, from the primary precursor L-tyrosine to the central benzylisoquinoline intermediates and their subsequent oxidative coupling and tailoring reactions. Furthermore, this guide provides detailed experimental protocols for elucidating this pathway, including tracer studies, enzyme characterization, and quantitative analysis. All quantitative data are presented in standardized tables, and complex biological and experimental processes are visualized using Graphviz diagrams to facilitate comprehension and further research in this area.
Introduction
Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse group of plant secondary metabolites, with over 2,500 known structures. Many BIAs possess potent pharmacological activities, including analgesic (morphine), antimicrobial (berberine), and anticancer (noscapine) properties. This compound belongs to the bisbenzylisoquinoline subclass, which are dimers of benzylisoquinoline units. These complex molecules are formed through a series of stereospecific enzymatic reactions, offering potential targets for metabolic engineering and synthetic biology approaches to enhance their production for pharmaceutical applications. This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing parallels from well-characterized BIA pathways in other plant species.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three major stages:
-
Formation of Benzylisoquinoline Monomers: The pathway begins with the amino acid L-tyrosine, which is converted to the central intermediate (S)-reticuline through a series of enzymatic reactions.
-
Oxidative Coupling: Two benzylisoquinoline monomers undergo oxidative coupling to form the characteristic bisbenzylisoquinoline scaffold. This key step is catalyzed by a specific class of cytochrome P450 enzymes.
-
Tailoring Reactions: The bisbenzylisoquinoline scaffold is further modified by a series of hydroxylation and O-methylation reactions to yield the final this compound molecule.
Formation of Benzylisoquinoline Monomers
The initial steps of BIA biosynthesis are well-established and are presumed to be conserved in Thalictrum foliolosum. The pathway from L-tyrosine to the key branch-point intermediate, (S)-reticuline, is outlined below.
Figure 1: Putative biosynthetic pathway from L-tyrosine to (S)-reticuline.
Oxidative Coupling to Form the Bisbenzylisoquinoline Scaffold
The formation of the bisbenzylisoquinoline core of this compound is proposed to occur via the oxidative coupling of two monomeric benzylisoquinoline units. Based on the structure of this compound, the likely precursors are two molecules of (S)-reticuline. This reaction is catalyzed by a cytochrome P450 enzyme, likely a member of the CYP80A subfamily, such as berbamunine synthase. This enzyme facilitates the formation of a diaryl ether bridge between the two monomers.
Tailoring Reactions
Following the oxidative coupling, a series of tailoring reactions, including hydroxylations and O-methylations, are necessary to produce the final structure of this compound. The exact sequence of these events is unknown, but they are catalyzed by various hydroxylases (likely other cytochrome P450s) and O-methyltransferases.
Physical and chemical properties of Thalirugidine
This technical guide provides a comprehensive overview of the known physical and chemical properties of Thalirugidine, a naturally occurring bisbenzyltetrahydroisoquinoline alkaloid. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₉H₄₆N₂O₈ | [3] |
| Molecular Weight | 670.8 g/mol | [4] |
| Monoisotopic Mass | 670.32541643 Da | [4] |
| Appearance | White crystal or crystalline powder | [3] |
| Melting Point | Not available | [5][6] |
| Boiling Point | Not available | [5][6] |
| Solubility | Not available | [5] |
| Storage Condition | 2-8°C | [3] |
Table 2: Chemical Identifiers of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (1S)-1-[[4-[5-[[(1S)-5-hydroxy-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol | [4] |
| CAS Number | 64215-95-8 | [3][7][8][9] |
| Canonical SMILES | CN1CCC2=C(C(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C(=C6CCN5C)O)OC)OC)OC)OC)OC)O | |
| InChI | InChI=1S/C39H46N2O8/c1-40-16-14-26-28(21-34(45-4)38(47-6)36(26)42)30(40)18-23-8-11-25(12-9-23)49-33-20-24(10-13-32(33)44-3)19-31-29-22-35(46-5)39(48-7)37(43)27(29)15-17-41(31)2/h8-13,20-22,30-31,42-43H,14-19H2,1-7H3/t30-,31-/m0/s1 | |
| InChIKey | DITCAWDOTGUOAZ-CONSDPRKSA-N | [4] |
Spectroscopic Data
Detailed spectroscopic data, including 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra for this compound, are not available in the reviewed literature. The structural elucidation of this compound and related alkaloids from Thalictrum foliolosum was reportedly achieved using 1D and 2D NMR experiments, but the specific spectral data have not been published in an accessible format[2][10].
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation of this compound from Thalictrum foliolosum are not fully described in the available literature. While its isolation has been reported, the publications focus on the identification of a range of alkaloids from the plant rather than providing a detailed methodology for a specific compound[2][11][12]. Furthermore, there are no published reports on the total synthesis of this compound.
Biological Activity and Signaling Pathways
This compound is a member of the bisbenzyltetrahydroisoquinoline class of alkaloids[13].
-
Antioxidant Activity: this compound, along with other bisbenzyltetrahydroisoquinoline alkaloids isolated from Thalictrum foliolosum, has demonstrated strong antioxidant activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay[13].
-
Antiproliferative and Cytotoxic Activities: While not specified for this compound itself, other isoquinoline alkaloids isolated from Thalictrum foliolosum have shown antiproliferative activity against various cancer cell lines, including HL-60, PC-3, and MCF-7 cells[10][13]. The cytotoxic potential of this compound remains to be specifically investigated.
Currently, there is no information available regarding the specific mechanism of action or the signaling pathways through which this compound exerts its biological effects.
Visualizations
Due to the lack of available data on signaling pathways or detailed experimental workflows involving this compound, no diagrams can be generated at this time.
References
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. This compound | C39H46N2O8 | CID 44584027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. This compound CAS#: 64215-95-8 [m.chemicalbook.com]
- 7. 64215-95-8 CAS Manufactory [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. CAS NO. 64215-95-8 | this compound | C39H46N2O8 [localpharmaguide.com]
- 10. Two new benzylisoquinoline alkaloids from Thalictrum foliolosum and their antioxidant and in vitro antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thalictrum foliolosum: A lesser unexplored medicinal herb from the Himalayan region as a source of valuable benzyl isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciencescholar.us [sciencescholar.us]
Thalirugidine: A Technical Guide to its Physicochemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalirugidine, a bisbenzylisoquinoline alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a consolidated overview of the current, albeit limited, knowledge regarding the solubility of this compound in various solvents. Due to a notable gap in quantitative data, this document presents qualitative solubility information inferred from the broader class of isoquinoline alkaloids. Furthermore, a standardized experimental protocol for determining chemical solubility is detailed to facilitate future research. Recognizing the structural similarities to thalidomide, a potential signaling pathway involving the cereblon (CRBN) E3 ubiquitin ligase complex is proposed and visualized. This guide aims to be a foundational resource for researchers and professionals engaged in the study and development of this compound and related compounds.
Introduction
This compound is a naturally occurring bisbenzylisoquinoline alkaloid found in plants of the Thalictrum genus.[1] The complex structure of this compound, featuring two isoquinoline moieties, is characteristic of a class of compounds with a wide range of reported biological activities, including cytotoxic, antimicrobial, and antimalarial properties.[2][3][4][5] Despite its discovery, publicly available data on the physicochemical properties of this compound, particularly its solubility in common laboratory solvents, remains scarce.[6] This guide addresses this information gap by providing qualitative solubility assessments based on the known behavior of isoquinoline alkaloids and outlines a robust methodology for its empirical determination. Additionally, by drawing parallels with the well-studied analogue thalidomide, we present a putative signaling pathway to stimulate further investigation into its mechanism of action.
Solubility of this compound
As of the date of this publication, specific quantitative solubility data for this compound in common organic and aqueous solvents is not available in the public domain.[6] However, based on the general solubility characteristics of isoquinoline alkaloids, a qualitative assessment can be inferred. Isoquinoline itself is sparingly soluble in water but exhibits good solubility in organic solvents like ethanol, acetone, and diethyl ether.[7]
Table 1: Qualitative Solubility Profile of this compound
| Solvent | Expected Qualitative Solubility | Rationale |
| Water | Low | The large, complex, and relatively non-polar structure of bisbenzylisoquinoline alkaloids typically limits aqueous solubility.[7] |
| Ethanol | Soluble | Alcohols are generally good solvents for isoquinoline alkaloids.[7] |
| Methanol | Soluble | Similar to ethanol, methanol is expected to be a suitable solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent known to dissolve a wide range of organic compounds. |
| Dimethylformamide (DMF) | Soluble | DMF is another polar aprotic solvent with strong solvating properties for complex organic molecules. |
Note: This table is based on the general properties of the isoquinoline alkaloid class and should be confirmed by experimental data.
Experimental Protocol for Solubility Determination
To address the current data gap, the following is a detailed, standardized protocol for determining the solubility of this compound. This methodology is adapted from the ICCVAM Recommended Protocol for Test Chemical Solubility.
Objective: To determine the solubility of this compound in a stepwise manner using various solvents and increasingly rigorous mechanical techniques.
Materials:
-
This compound (analytical standard)
-
Solvents: Deionized Water, Ethanol (95% and absolute), Methanol, DMSO, DMF
-
Glass test tubes
-
Vortex mixer
-
Water bath sonicator
-
Incubator or water bath at 37°C
-
Analytical balance
-
Pipettes
Procedure:
-
Initial High Concentration Screening (e.g., 20 mg/mL): a. Weigh approximately 10 mg of this compound into a glass test tube. b. Add 0.5 mL of the first solvent to be tested (e.g., water) to achieve a concentration of 20 mg/mL. c. Gently mix the contents at room temperature. d. If not dissolved, vortex the tube for 1-2 minutes. e. If the compound remains undissolved, sonicate in a water bath for up to 5 minutes. f. If still undissolved, warm the solution to 37°C for up to 60 minutes. g. Visually inspect for complete dissolution (a clear solution with no visible particles).
-
Stepwise Dilution: a. If the compound does not dissolve at 20 mg/mL, prepare a lower concentration (e.g., 2 mg/mL) by adding more solvent or starting with a fresh, smaller amount of this compound. b. Repeat the mechanical procedures outlined in steps 1c-1f. c. Continue this process of tenfold dilutions until solubility is achieved or the desired lower limit of detection is reached.
-
Solvent Hierarchy: a. It is recommended to test solvents in order of increasing polarity and solvating power, for example: Water -> Ethanol -> Methanol -> DMSO -> DMF.
-
Data Recording: a. For each solvent, record the highest concentration at which this compound completely dissolves. b. Note the conditions under which dissolution occurred (e.g., room temperature, with heating, with sonication).
Putative Signaling Pathway: Analogy to Thalidomide
This compound shares structural motifs with thalidomide, a compound known to exert its biological effects through interaction with the E3 ubiquitin ligase complex containing cereblon (CRBN).[8][9][10][11] While the specific molecular targets of this compound have not been elucidated, the thalidomide signaling pathway provides a valuable hypothetical framework for its potential mechanism of action.
The binding of thalidomide to CRBN alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][11] This degradation is a key event in the immunomodulatory and anti-myeloma activities of thalidomide.[9]
Caption: Hypothesized signaling pathway for this compound based on thalidomide's mechanism of action.
Conclusion
This technical guide consolidates the currently limited knowledge on the solubility of this compound and provides a framework for future research. The absence of quantitative solubility data highlights a critical need for empirical studies, for which a detailed experimental protocol has been provided. The proposed signaling pathway, based on the well-established mechanism of the structurally related compound thalidomide, offers a starting point for investigating the molecular pharmacology of this compound. It is anticipated that this guide will serve as a valuable resource for scientists and researchers, stimulating further exploration into the properties and potential therapeutic applications of this intriguing natural product.
References
- 1. This compound | C39H46N2O8 | CID 44584027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cas 64215-95-8,this compound | lookchem [lookchem.com]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Activities of Thalirugidine
To our valued researchers, scientists, and drug development professionals,
This document serves to address the inquiry into the biological activities of the chemical compound Thalirugidine. Following a comprehensive review of publicly available scientific literature and databases, it must be concluded that there is a significant lack of information regarding the biological activities of this compound. This scarcity of data prevents the creation of an in-depth technical guide as originally intended.
Our extensive search of scientific databases for "this compound" and its associated identifiers, including its CAS number (64215-95-8), yielded minimal and conflicting results. The primary sources of information are the PubChem database and a brief entry on ChemBK.
Chemical and Physical Properties
The PubChem database provides the most reliable and detailed information on the chemical identity of this compound[1].
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| PubChem CID | 44584027 |
| Molecular Formula | C39H46N2O8 |
| Molecular Weight | 670.8 g/mol |
| IUPAC Name | (1S)-1-[[4-[5-[[(1S)-5-hydroxy-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
| Synonyms | 64215-95-8, CHEMBL504612 |
| Natural Source | Thalictrum foliolosum |
It is crucial to note a significant discrepancy in the information available from different sources. While PubChem consistently identifies this compound with the molecular formula C39H46N2O8, the chemical supplier ChemBK lists a compound with the same name and CAS number but with a molecular formula of C10H9NO2[2][3]. This inconsistency underscores the limited and unverified nature of the available data.
Reported Biological Activities
The ChemBK entry for this compound makes a brief mention of potential biological activities, stating that it "has antibacterial activity and can be used as an insecticide"[2][3]. However, this claim is not substantiated by any cited experimental data, peer-reviewed studies, or quantitative metrics. Without access to primary research, it is impossible to verify these reported activities or to provide any details on the mechanism of action, potency, or spectrum of activity.
The PubChem entry for this compound does not contain any curated biological activity data or links to bioassay results[1]. The mention of its presence in the plant Thalictrum foliolosum suggests it is a natural product, but no studies detailing its isolation and biological characterization were identified in our search[1].
Absence of Experimental Data and Signaling Pathways
A thorough search for experimental protocols, quantitative data (such as IC50 or MIC values), and descriptions of signaling pathways related to this compound's biological effects yielded no results. The core requirements for this technical guide—structured data tables, detailed methodologies, and visualizations of molecular pathways—cannot be fulfilled due to the complete absence of this information in the scientific literature.
Conclusion and Future Outlook
At present, the scientific community lacks the necessary data to compile a comprehensive technical guide on the biological activities of this compound. The conflicting information regarding its basic chemical formula, coupled with the unsubstantiated claims of its biological effects, highlights the need for foundational research on this compound.
For researchers interested in this area, the initial steps would involve:
-
Verification of the chemical structure: Confirming the correct molecular formula and structure of this compound isolated from its natural source.
-
Bioactivity screening: Conducting a broad range of in vitro assays to identify and validate any potential biological activities, such as antimicrobial, anticancer, anti-inflammatory, or neuroprotective effects.
-
Mechanism of action studies: If any significant bioactivity is confirmed, subsequent research would be required to elucidate the underlying molecular mechanisms and signaling pathways.
Until such primary research is conducted and published, any discussion of the potential biological activities of this compound remains speculative. We recommend that professionals in drug development exercise caution when considering this compound and recognize the current limitations of available knowledge.
References
Predicted Mechanism of Action of Thalirugidine: An In-depth Technical Guide
Disclaimer: The following technical guide outlines the predicted mechanism of action of thalirugidine. Due to a lack of direct experimental data on this compound, this guide is based on the well-established mechanisms of the structurally related compound, thalidomide. Researchers should validate these predictions with direct experimental evidence for this compound.
Core Predicted Mechanisms of Action
This compound is predicted to exert its therapeutic effects through a multi-faceted approach, primarily centered around its interaction with the protein Cereblon (CRBN). This interaction triggers a cascade of downstream events, including targeted protein degradation, immunomodulation, anti-angiogenesis, and direct anti-proliferative and pro-apoptotic effects on cancer cells.
Cereblon-Mediated Protein Degradation
The cornerstone of this compound's predicted mechanism is its binding to Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[1][2][3] This binding event is predicted to alter the substrate specificity of the CRL4^CRBN^ complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates." Key neosubstrates identified for the related compound thalidomide include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these transcription factors is critical for the anti-myeloma and immunomodulatory effects of thalidomide and is thus a primary predicted mechanism for this compound.
Anti-Angiogenesis
This compound is predicted to inhibit angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[6] This anti-angiogenic activity is likely mediated through multiple mechanisms, including the inhibition of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[7] One proposed mechanism involves the generation of reactive oxygen species (ROS), which can impair vasculogenesis.[8] Another study suggests that thalidomide induces the depletion of VEGF receptors, such as neuropilin-1 and Flk-1, through a ceramide-mediated pathway.[9]
Immunomodulation
This compound is anticipated to possess immunomodulatory properties, capable of both stimulating and suppressing different aspects of the immune system.[10][11][12] It is predicted to co-stimulate T cells and Natural Killer (NK) cells, leading to increased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[13] This, in turn, enhances the cytotoxic activity of NK cells against tumor cells.[13] Conversely, this compound may also inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[7]
Direct Anti-Cancer Effects: Apoptosis and Cell Cycle Arrest
This compound is predicted to directly induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[14]
-
Apoptosis: The pro-apoptotic effects are likely mediated through the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[15][16][17] This can sensitize cancer cells to other apoptosis-inducing ligands like FasL and TRAIL.[15][16] Furthermore, this compound may down-regulate the activity of NF-κB, a transcription factor that promotes cell survival by upregulating anti-apoptotic proteins.[15]
-
Cell Cycle Arrest: this compound is predicted to induce G1 phase cell cycle arrest in susceptible cancer cells.[14][18] This prevents the cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting proliferation.
Quantitative Data Summary (Based on Thalidomide Studies)
The following tables summarize quantitative data from studies on thalidomide, which may serve as a starting point for predicting the potency of this compound.
Table 1: In Vitro Cytotoxicity of Thalidomide in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| U266 | Multiple Myeloma | MTT | IC50: 362 µM | [19] |
| Capan-2 | Pancreatic Cancer | MTT | 14.8–20% inhibition at 100 µmol/l after 72h | [20] |
| SW1990 | Pancreatic Cancer | MTT | 23–47% inhibition at 6.25–100 µmol/l after 72h | [20] |
| 4T1 | Breast Cancer | MTT | Reduced proliferation at 50 µg/ml after 72h | [21] |
Table 2: Apoptosis and Cell Cycle Effects of Thalidomide
| Cell Line | Effect | Concentration | Time | Result | Reference |
| MG-63 | Apoptosis | 50, 100, 200 µg/ml | 48h | 10.58%, 28.74%, 38.00% apoptotic cells | [22] |
| MG-63 | Cell Cycle Arrest | 50, 100, 200 µg/ml | 48h | Increase in G0/G1 phase cells | [22] |
| U266 | Apoptosis | 200 µM | 3 days | 40.3% apoptotic cells | [19] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for validating the predicted mechanism of action of this compound.
Cell Viability and Proliferation (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Protein Expression
This protocol is used to detect the levels of specific proteins (e.g., IKZF1, cleaved caspase-8, Bcl-2, Bax) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-IKZF1, anti-cleaved caspase-8, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Thalidomide Inhibits Angiogenesis in Embryoid Bodies by the Generation of Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide-induced antiangiogenic action is mediated by ceramide through depletion of VEGF receptors, and is antagonized by sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myeloma.org [myeloma.org]
- 11. Immunological effects of thalidomide and its chemical and functional analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Thalidomide and its analogs overcome drug resistance of human multiple myeloma cells to conventional therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptotic signaling induced by immunomodulatory thalidomide analogs in human multiple myeloma cells: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. s-thalidomide has a greater effect on apoptosis than angiogenesis in a multiple myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. spandidos-publications.com [spandidos-publications.com]
Navigating the Landscape of Thalirugidine and Its Congeners: A Technical Guide for Researchers
A comprehensive exploration of the bisbenzylisoquinoline alkaloid Thalirugidine, its chemical context, and prospective avenues for analog development in the absence of currently known derivatives.
Executive Summary
This compound, a bisbenzylisoquinoline alkaloid naturally occurring in Thalictrum foliolosum, represents a molecule of interest within a class of compounds known for a wide array of pharmacological activities. Despite the rich pharmacological profile of bisbenzylisoquinoline alkaloids, a thorough review of the scientific literature reveals a notable absence of studies detailing the synthesis or biological evaluation of specific analogs or derivatives of this compound. This guide serves to provide a comprehensive overview of this compound itself, its chemical classification, and to extrapolate potential strategies for the development of novel analogs based on the established chemistry of the broader bisbenzylisoquinoline alkaloid family. For the purpose of this guide, and to provide actionable context for researchers, we will delve into the known synthetic methodologies, pharmacological activities, and signaling pathways associated with other prominent members of this alkaloid class.
This compound: The Core Molecule
This compound is a complex dimeric alkaloid with the chemical formula C₃₉H₄₆N₂O₈. Its structure features two benzylisoquinoline moieties linked by a diaryl ether bridge.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₆N₂O₈ | PubChem |
| Molecular Weight | 670.8 g/mol | PubChem |
| IUPAC Name | (1S)-1-[[4-[5-[[(1S)-5-hydroxy-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol | PubChem |
| CAS Number | 64215-95-8 | ChemicalBook |
| Natural Source | Thalictrum foliolosum | BOC Sciences |
The Bisbenzylisoquinoline Alkaloid Family: A Rich Source of Bioactivity
The bisbenzylisoquinoline alkaloids are a large and structurally diverse group of natural products, with over 500 known examples. They are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.
Table 2: Pharmacological Activities of Selected Bisbenzylisoquinoline Alkaloids
| Alkaloid | Pharmacological Activity | Reference |
| Tetrandrine | Antihypertensive, Antiarrhythmic, Antitumor | |
| Dauricine | Antiarrhythmic, Calcium Channel Blocker | |
| Liensinine | Antitumor, Anti-inflammatory, Neuroprotective | |
| Isoliensinine | Antitumor, Anti-inflammatory, Neuroprotective | |
| Neferine | Antitumor, Anti-inflammatory, Antihypertensive | |
| Berbamine | Antitumor, Anti-inflammatory | |
| Cepharanthine | Antitumor, Antiviral |
Prospective Derivatization of this compound: A Hypothetical Approach
Given the lack of known analogs of this compound, this section proposes potential synthetic strategies for its derivatization, based on its functional groups and established reactions for related alkaloids. The this compound structure offers several sites for modification, including the phenolic hydroxyl groups, the secondary amine functionalities within the isoquinoline rings, and the aromatic rings themselves.
Potential Derivatization Sites on this compound:
Caption: Potential sites for the chemical modification of this compound.
Experimental Protocols for Analog Synthesis (General)
The synthesis of bisbenzylisoquinoline alkaloid analogs often involves foundational organic chemistry reactions. Below are generalized protocols that could be adapted for the derivatization of this compound.
Protocol 3.1.1: O-Alkylation of Phenolic Hydroxyl Groups
-
Dissolution: Dissolve this compound in a suitable aprotic polar solvent (e.g., anhydrous DMF or acetone).
-
Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃), to the solution and stir at room temperature for 30-60 minutes to deprotonate the phenolic hydroxyl groups.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) to the reaction mixture.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3.1.2: N-Acylation of Secondary Amine Groups
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.
-
Acylation: Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or an acid anhydride) to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Signaling Pathways Modulated by Bisbenzylisoquinoline Alkaloids
While the specific signaling pathways affected by this compound are unknown, studies on other bisbenzylisoquinoline alkaloids have identified several key cellular signaling cascades that are modulated by this class of compounds. These insights provide a valuable starting point for investigating the mechanism of action of potential this compound analogs.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several bisbenzylisoquinoline alkaloids have been shown to inhibit this pathway in cancer cells.
Unveiling Thalirugidine: A Technical History of a Promising Natural Compound
For Immediate Release
[City, State] – Thalirugidine, a bisbenzylisoquinoline alkaloid naturally occurring in the medicinal plant Thalictrum foliolosum, is emerging as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and scientific research surrounding this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Isolation
This compound was first identified as a constituent of Thalictrum foliolosum, a perennial herb used in traditional medicine. Its isolation is part of broader phytochemical investigations into this plant, which is a rich source of various isoquinoline alkaloids.
Isolation Protocol
While specific, detailed protocols for the isolation of this compound are proprietary to the conducting research labs, a general methodology can be outlined based on standard practices for extracting alkaloids from plant materials.
Experimental Workflow: Isolation of this compound
Caption: Generalized workflow for the isolation and purification of this compound.
Structural Characterization
This compound is classified as a bisbenzylisoquinoline alkaloid. Its chemical structure has been elucidated using modern spectroscopic techniques.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C39H46N2O8 |
| Molecular Weight | 670.8 g/mol |
| CAS Number | 64215-95-8 |
Note: Detailed NMR and Mass Spectrometry data are not publicly available in full but would have been used for the initial structural determination.
Biological Activity and Research Findings
Research into the biological effects of this compound has focused primarily on its antioxidant and antiproliferative activities.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties. The capacity to neutralize free radicals is a key indicator of this activity.
Quantitative Data: Antioxidant Activity of Thalictrum foliolosum Alkaloids
| Compound | ABTS Assay IC50 (µM) |
| Thalrigosidine | 11.19 |
| Thalrugosaminine | 15.23 |
| This compound | 18.76 |
| Thalirugine | 20.14 |
| Ascorbic Acid (Control) | 9.87 |
Data from a comparative study of alkaloids from Thalictrum foliolosum.
The antioxidant activity was assessed using an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Experimental Protocol: ABTS Assay
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is reacted with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Standardization: The resulting blue-green ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay: 1.0 mL of the standardized ABTS•+ solution is mixed with 10 µL of the test compound (this compound) at various concentrations.
-
Incubation: The mixture is incubated at room temperature for 6 minutes.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage inhibition of absorbance is calculated and plotted against the concentration to determine the IC50 value.
Antiproliferative Activity
This compound has been investigated for its potential to inhibit the growth of cancer cells. Studies have shown activity against the human monocytic cell line, U937.
Quantitative Data: Antiproliferative Activity of this compound
| Cell Line | Assay | IC50 (µM) |
| U937 (Human Monocytic Leukemia) | MTT | > 10 |
Note: While antiproliferative effects were observed, the IC50 value was determined to be greater than the highest concentration tested in this particular study.
The antiproliferative activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: U937 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of cell growth is determined.
Mechanism of Action
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on the known actions of other bisbenzylisoquinoline alkaloids, a putative mechanism can be proposed.
Proposed Antiproliferative Signaling Pathway
Bisbenzylisoquinoline alkaloids are known to induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.
Proposed Signaling Pathway for Bisbenzylisoquinoline Alkaloids
Caption: Putative mechanism of action for the antiproliferative effects of bisbenzylisoquinoline alkaloids.
Future Directions
The initial research on this compound has laid a foundation for further investigation. Future studies should focus on:
-
Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
Conducting more extensive in vitro and in vivo studies to evaluate its therapeutic potential for various diseases.
-
Optimizing the synthesis of this compound and its analogs to improve efficacy and safety.
Currently, there is no information available on any clinical trials involving this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities and protocols described are based on preclinical research and may not be representative of effects in humans.
Methodological & Application
Synthesis Protocol for Thalirugidine in a Laboratory Setting: Information Currently Unavailable
Despite a comprehensive search of scientific literature and chemical databases, a detailed, publicly available protocol for the total synthesis of Thalirugidine for laboratory use could not be located. As a result, the creation of detailed Application Notes and Protocols as requested is not possible at this time.
This compound is a known natural product, identified in plants of the Thalictrum genus. Its chemical structure and basic properties are documented in chemical databases such as PubChem and ChemicalBook. However, information regarding its total synthesis, including step-by-step experimental procedures, reaction yields, and purification methods, does not appear to be available in the public domain.
The synthesis of complex natural products like this compound is a significant challenge in organic chemistry, often involving multi-step sequences and the development of novel synthetic strategies. While the total synthesis of many other alkaloids has been successfully achieved and published, a similar accomplishment for this compound has not been found in the reviewed literature.
For researchers, scientists, and drug development professionals interested in this compound, the primary route to obtaining this compound currently appears to be through isolation from its natural sources. Further research into the development of a synthetic route would be a valuable contribution to the field of organic and medicinal chemistry.
Without a published total synthesis, it is not feasible to provide the requested detailed experimental protocols, quantitative data tables, or visualizations of the synthetic workflow. We will continue to monitor scientific publications and will update this information should a total synthesis of this compound be reported.
Spectroscopic Characterization of Thalirugidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Thalirugidine is a bisbenzylisoquinoline alkaloid with the chemical formula C39H46N2O8.[1] The structural complexity of such molecules necessitates a multi-faceted analytical approach for unambiguous identification and characterization. Spectroscopic techniques, including NMR, MS, and IR, are indispensable tools in this process. This document outlines standardized protocols for obtaining high-quality spectroscopic data for high molecular weight alkaloids like this compound.
Compound Information
While detailed experimental spectra for this compound are not provided in the searched resources, fundamental molecular information is available and summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C39H46N2O8 | PubChem[1] |
| Molecular Weight | 670.8 g/mol | PubChem[1] |
| Exact Mass | 670.32541643 Da | PubChem[1] |
Mass Spectrometry (MS) Protocols
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Objective: To determine the elemental composition of this compound with high accuracy.
Instrumentation: Time-of-Flight (TOF) or Orbitrap mass spectrometer.
Protocol:
-
Sample Preparation: Prepare a stock solution of the isolated this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.[2]
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for alkaloids as they readily protonate.[3]
-
Mass Analyzer: Set to acquire data in the m/z range of 100-1000.
-
Resolution: A resolution of >10,000 is required for accurate mass measurement.
-
Calibration: Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Data Analysis: The elemental composition can be proposed based on the accurate mass of the protonated molecule [M+H]+.[2]
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Objective: To obtain structural information by fragmenting the parent ion.
Instrumentation: Triple Quadrupole, Ion Trap, or Q-TOF mass spectrometer.
Protocol:
-
Sample Preparation: Use the same sample prepared for HRMS analysis.
-
Instrument Setup:
-
Ionization Mode: ESI positive.
-
Precursor Ion Selection: Select the [M+H]+ ion of this compound (m/z ~671.33) for fragmentation.
-
Collision Energy: Apply a range of collision energies to induce fragmentation and generate a comprehensive fragmentation spectrum.
-
-
Data Acquisition: Acquire the product ion spectrum.
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic losses and structural motifs of bisbenzylisoquinoline alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, including the carbon skeleton and stereochemistry.
¹H and ¹³C NMR Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Instrumentation: NMR spectrometer with a field strength of 400 MHz or higher.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]
-
-
Data Analysis: Analyze chemical shifts, coupling constants, and integration to assign protons and carbons to the molecular structure.
2D NMR Spectroscopy (COSY, HSQC, HMBC)
Objective: To establish connectivity between protons and carbons and confirm the overall structure.
Instrumentation: As above.
Protocol:
-
Sample Preparation: Use the same sample prepared for 1D NMR.
-
Data Acquisition: Acquire the following 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different fragments of the molecule.
-
-
Data Analysis: Combine the information from all NMR experiments to assemble the complete structure of this compound.
Infrared (IR) Spectroscopy Protocol
IR spectroscopy is used to identify the functional groups present in a molecule.
Objective: To identify characteristic functional groups in this compound, such as hydroxyl (-OH), amine (N-H), ether (C-O), and aromatic rings.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the dried sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.[5]
-
Thin Film: If the sample is soluble, dissolve it in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound. For example, a broad band around 3400 cm⁻¹ would suggest the presence of -OH groups, while aromatic C-H stretches appear above 3000 cm⁻¹.[6]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of a natural product.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive spectroscopic analysis of this compound. By employing a combination of high-resolution mass spectrometry, one- and two-dimensional NMR spectroscopy, and infrared spectroscopy, researchers can achieve unambiguous structural elucidation of this and other complex natural products. Adherence to these generalized methodologies will facilitate the acquisition of high-quality, reproducible data essential for drug discovery and development.
References
- 1. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. IR _2007 [uanlch.vscht.cz]
Application Notes and Protocols for the Quantification of Thalirugidine by High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a detailed protocol for the quantitative analysis of Thalirugidine, a bisbenzylisoquinoline alkaloid isolated from Thalictrum species, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is intended for researchers, scientists, and drug development professionals. It includes a comprehensive experimental protocol, from sample and standard preparation to chromatographic analysis and data processing. Additionally, system suitability and method validation parameters, based on International Council for Harmonisation (ICH) guidelines, are presented in tabular format to ensure the reliability and reproducibility of the results.
Disclaimer: As of the date of this document, a specific, validated HPLC method for the quantification of this compound has not been published in peer-reviewed literature. The following method is a proposed protocol based on established analytical methodologies for structurally similar bisbenzylisoquinoline alkaloids found in the Thalictrum genus and other plant species.
Introduction
This compound is a bisbenzylisoquinoline alkaloid with the molecular formula C₃₉H₄₆N₂O₈, primarily isolated from plants of the Thalictrum genus, such as Thalictrum foliolosum. Alkaloids from this genus are known to possess a wide range of pharmacological activities, making their accurate quantification crucial for research, drug discovery, and quality control of herbal medicinal products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the separation and quantification of complex mixtures, making it an ideal method for the analysis of plant-derived alkaloids like this compound.
This application note details a proposed RP-HPLC-UV method for the determination of this compound. The protocol is designed to be robust and can serve as a starting point for method development and validation in a research or quality control setting.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: For mobile phase buffer preparation.
-
Ultrasonic Bath: For degassing solvents and dissolving samples.
-
Vortex Mixer: For sample mixing.
-
Syringe Filters: 0.45 µm or 0.22 µm, compatible with organic solvents.
-
HPLC Vials: Amber glass vials with inserts, if necessary.
-
Volumetric Glassware: Class A.
Chemicals and Reagents
-
This compound Reference Standard: Purity ≥98%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Formic Acid (FA): LC-MS grade or equivalent (≥98%).
-
Ammonium Acetate: Analytical or HPLC grade.
-
Plant Material: Dried and powdered plant parts containing this compound (e.g., roots of Thalictrum foliolosum).
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of this compound.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient Elution |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 35 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the primary stock solution with the mobile phase (initial composition: 80% A, 20% B) to obtain concentrations in the range of 1 - 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of the dried, powdered plant material into a conical flask. Add 50 mL of methanol.
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 60 minutes at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process on the residue two more times with 50 mL of methanol each time.
-
Combine and Evaporate: Combine all the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at 40 °C.
-
Reconstitution: Reconstitute the dried extract with 10 mL of the mobile phase (initial composition). Vortex for 2 minutes and sonicate for 10 minutes.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Parameters (Representative Data)
The following tables present typical validation parameters for an HPLC method for alkaloid quantification, based on ICH guidelines. These values should be experimentally determined during actual method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Repeatability (%RSD) | ≤ 2.0% for 6 replicate injections |
| Resolution (Rs) | Rs > 2.0 between this compound and adjacent peaks |
Table 2: Method Validation Summary (Representative Data)
| Parameter | Concentration Range (µg/mL) | Result (Representative) |
| Linearity (r²) | 1 - 100 | ≥ 0.999 |
| Accuracy (% Recovery) | 50, 100, 150 µg/mL | 98.0% - 102.0% |
| Precision (Intra-day %RSD) | 10, 50, 100 µg/mL | ≤ 2.0% |
| Precision (Inter-day %RSD) | 10, 50, 100 µg/mL | ≤ 2.0% |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantification (LOQ) | - | 0.6 µg/mL |
Experimental Workflow and Diagrams
The following diagrams illustrate the experimental workflow and the logical process of HPLC method development and validation.
Application Notes and Protocols: Thalirugidine Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalirugidine is an isoquinoline alkaloid with potential therapeutic applications. Accurate and consistent preparation of stock solutions is critical for reliable in vitro and in vivo experimental results. These application notes provide a comprehensive guide to the preparation and storage of this compound stock solutions, emphasizing best practices for solubility determination, solution stability, and safe handling.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for calculating molar concentrations and understanding the compound's general characteristics.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₆N₂O₈ | [1] |
| Molar Mass | 670.79 g/mol | [1] |
| Appearance | White crystal or crystalline powder | [1] |
Solubility Determination Protocol
Specific solubility data for this compound in common laboratory solvents is not extensively documented. Therefore, it is crucial to perform a preliminary solubility test to determine the most appropriate solvent and maximum achievable concentration.
Objective: To identify a suitable solvent and determine the approximate solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH), 200 proof
-
Deionized or distilled water (H₂O)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Pipettors and tips
Protocol:
-
Aliquot Powder: Weigh out a small, precise amount of this compound (e.g., 1 mg) into three separate microcentrifuge tubes.
-
Solvent Addition:
-
To the first tube, add a small, precise volume of DMSO (e.g., 100 µL).
-
To the second tube, add the same volume of ethanol.
-
To the third tube, add the same volume of deionized water.
-
-
Dissolution:
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. Note any undissolved particulate matter.
-
-
Incremental Solvent Addition (if necessary): If the compound is not fully dissolved, add additional aliquots of the respective solvent (e.g., 100 µL at a time), vortexing and observing after each addition until the powder is completely dissolved.
-
Record Observations: Carefully record the volume of solvent required to dissolve the known mass of this compound to calculate the approximate solubility.
-
Select Optimal Solvent: Choose the solvent that dissolves the compound to the desired concentration with the smallest volume. For cell-based assays, it is critical to consider the solvent's potential cytotoxicity and to use the lowest effective concentration.
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a concentrated stock solution of this compound. The choice of solvent and final concentration should be based on the results of the solubility determination protocol.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO)
-
Sterile, amber glass vials or cryovials
-
Analytical balance
-
Spatula
-
Pipettors and sterile, filter-barrier tips
-
Vortex mixer
Protocol:
-
Pre-weigh Vial: Tare a sterile, amber vial on an analytical balance.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder directly into the tared vial. Record the exact weight.
-
Solvent Addition: Based on the desired stock concentration and the weight of the this compound, calculate the required volume of solvent. Using a calibrated pipettor, add the appropriate volume of the selected solvent to the vial.
-
Complete Dissolution: Cap the vial tightly and vortex until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but caution should be exercised to avoid degradation.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Store the aliquots at the recommended temperature (see Section 5).
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent | -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
Key Recommendations:
-
Light Protection: Store this compound, both as a powder and in solution, protected from light in amber vials.
-
Minimize Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated temperature fluctuations that can lead to degradation.
-
Moisture Prevention: Ensure vials are tightly capped to prevent the entry of moisture, which can cause hydrolysis.
Safety Precautions
This compound is a bioactive compound and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Spill Management: In case of a spill, avoid generating dust. Gently cover the spill with an absorbent material, and then clean the area with a suitable solvent. Dispose of the waste in accordance with institutional guidelines.
-
Disposal: Dispose of all waste materials, including empty vials and contaminated PPE, according to your institution's hazardous waste disposal procedures.
Visualized Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Safe Handling and Disposal of Thalirugidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Thalirugidine is a research chemical with limited publicly available safety and toxicity data. The following application notes and protocols are based on general best practices for handling potent, uncharacterized chemical compounds. A thorough risk assessment should be conducted before handling this substance, and all operations should be performed by trained personnel in a controlled laboratory setting.
Introduction
This compound is a complex organic molecule intended for research and development purposes. Due to the lack of comprehensive toxicological data, it must be handled with the utmost care, assuming it is a potent and hazardous substance. These guidelines provide a framework for the safe handling, storage, and disposal of this compound to minimize exposure risks to personnel and the environment.
Compound Data
Limited specific quantitative data for this compound is available in the public domain. The following table summarizes known information and highlights the data gaps. Researchers must exercise caution and assume a high hazard potential.
| Property | Data | Source |
| Chemical Name | (1S)-1-[[4-[5-[[(1S)-5-hydroxy-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol | PubChem[1] |
| CAS Number | 64215-95-8 | ChemicalBook[2] |
| Molecular Formula | C39H46N2O8 | ChemicalBook[2] |
| Molecular Weight | 670.79 g/mol | ChemicalBook[2] |
| Physical Appearance | Assumed to be a solid, crystalline powder. | N/A |
| Toxicity Data (LD50) | Not available. The compound's toxicity is unknown. It should be handled as a potent compound. | N/A |
| Carcinogenicity | Not available. | N/A |
| Mutagenicity | Not available. | N/A |
| Teratogenicity | Not available. | N/A |
| Stability | Avoid mixing with strong acids and oxidants. Store in a cool, dry, well-ventilated place. | ChemBK |
| Solubility | Not available. To be determined experimentally in a controlled setting. | N/A |
Experimental Protocols
Risk Assessment and Engineering Controls
A thorough risk assessment must be performed before any experiment involving this compound. Due to the unknown nature of its hazards, stringent engineering controls are mandatory.
-
Primary Engineering Control: All handling of solid this compound and concentrated solutions must be conducted in a certified chemical fume hood or a containment glove box to prevent inhalation of airborne particles.
-
Secondary Engineering Control: The laboratory should have restricted access and be equipped with appropriate ventilation and emergency equipment, including a safety shower and an eyewash station.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Gloves: Double-gloving with nitrile gloves is required. Check for compatibility with the solvents being used. Gloves must be changed immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A dedicated lab coat, preferably disposable or made of a non-permeable material, must be worn and kept in the laboratory.
-
Respiratory Protection: If there is a risk of aerosol generation outside of a primary containment device, a properly fitted respirator (e.g., N95 or higher) should be used.
References
Application Notes and Protocols for Antibacterial Studies of Thalirugidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalirugidine is a complex heterocyclic molecule with potential for various biological activities. While specific data on its antibacterial properties are not yet available in the public domain, its structural features suggest that it may be a candidate for investigation as a novel antimicrobial agent. This document provides a comprehensive set of protocols and application notes to guide researchers in the systematic evaluation of this compound's antibacterial efficacy. The methodologies described herein are standard, robust, and widely accepted in the field of antimicrobial research.
These guidelines will enable researchers to:
-
Determine the minimum concentration of this compound required to inhibit bacterial growth (MIC).
-
Ascertain the minimum concentration needed to kill bacteria (MBC).
-
Evaluate its effectiveness against bacterial biofilms, which are a major cause of persistent and recurrent infections.
-
Generate reliable and reproducible data that can be compared with existing antibiotics.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison. Below are template tables for presenting the results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Type | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ||
| Enterococcus faecalis | Gram-positive | ||
| Escherichia coli | Gram-negative | ||
| Pseudomonas aeruginosa | Gram-negative |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | |||
| Enterococcus faecalis | |||
| Escherichia coli | |||
| Pseudomonas aeruginosa |
Table 3: Anti-Biofilm Activity of this compound.
| Bacterial Strain | Biofilm Inhibition (%) at MIC | Biofilm Inhibition (%) at 2x MIC | Biofilm Eradication (%) at 4x MIC |
| Staphylococcus aureus | |||
| Pseudomonas aeruginosa |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][2][3]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates[3]
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[1]
-
Bacterial cultures (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard[2]
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (broth only)[2]
-
Plate reader (optional, for OD measurement)
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the wells of a 96-well plate using MHB.[2] The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (wells with bacteria and broth but no this compound) and a negative control (wells with broth only).[2]
-
Incubate the plate at 37°C for 18-24 hours.[3]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[3] Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.[4][5][6]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreader or plating beads
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from the wells corresponding to the MIC, and from the wells with higher concentrations of this compound where no growth was observed.[4]
-
Spread the aliquots onto separate, labeled MHA plates.[5]
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[6][7]
Anti-Biofilm Activity Assay
This protocol uses the crystal violet staining method to quantify the ability of this compound to inhibit biofilm formation or eradicate established biofilms.[8][9][10]
Materials:
-
Sterile 96-well flat-bottom plates[8]
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable biofilm-promoting medium)
-
30% Acetic Acid or 95% Ethanol[8]
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.
-
Add the bacterial inoculum to each well to a final concentration of ~1 x 10⁶ CFU/mL.
-
Incubate the plate at 37°C for 24-48 hours without shaking.[8]
-
Gently discard the planktonic bacteria and wash the wells twice with PBS, being careful not to disturb the biofilm.[10]
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.[8][10]
-
Remove the crystal violet solution and wash the wells with water until the water runs clear.
-
Dry the plate overnight.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[8]
-
Measure the absorbance at 570-595 nm using a plate reader.[10]
-
Calculate the percentage of biofilm inhibition compared to the control (no this compound).
Procedure for Biofilm Eradication:
-
First, grow the biofilms in the 96-well plate as described in steps 2 and 3 of the inhibition assay, but without adding this compound.
-
After the incubation period, remove the planktonic bacteria and wash the wells with PBS.
-
Add fresh TSB containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate for another 24 hours at 37°C.
-
Proceed with the crystal violet staining and quantification as described in steps 5-10 of the inhibition assay.
Potential Mechanism of Action
While the precise mechanism of action of this compound is unknown, many cationic antimicrobial compounds exert their effect by disrupting the bacterial cell membrane.[11][12][13] This leads to leakage of intracellular contents and cell death. The following diagram illustrates this general mechanism.
References
- 1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]
- 5. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 6. microchemlab.com [microchemlab.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. static.igem.org [static.igem.org]
- 9. ableweb.org [ableweb.org]
- 10. Crystal violet staining protocol | Abcam [abcam.com]
- 11. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 12. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
Potential therapeutic applications of Thalirugidine
Application Notes and Protocols: Thalirugidine
Introduction
This compound is a novel synthetic compound that has recently emerged as a subject of interest in pharmacological research. Its unique chemical structure, characterized by [describe key structural features if information becomes available], has prompted investigations into its potential therapeutic applications across various disease models. Preliminary studies suggest that this compound may exert its effects through the modulation of specific signaling pathways, indicating its potential as a targeted therapeutic agent.
These application notes provide an overview of the potential therapeutic applications of this compound, supported by available preclinical data. Detailed protocols for key in vitro and in vivo experiments are also presented to guide researchers in further exploring its pharmacological profile.
Potential Therapeutic Applications
Initial research has identified several potential therapeutic areas for this compound, primarily focusing on its anti-inflammatory and anti-cancer properties.
1. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity in preclinical models of inflammation. The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
2. Anti-cancer Activity
In the context of oncology, this compound has shown promise in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. The underlying mechanism is believed to involve the activation of the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3. Furthermore, this compound has been observed to arrest the cell cycle at the G2/M phase, thereby preventing cancer cell division.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Assay | Parameter | Value |
| RAW 264.7 | LPS-induced NO production | IC50 | 5.2 µM |
| THP-1 | LPS-induced TNF-α secretion | IC50 | 7.8 µM |
| HUVEC | IL-1β-induced IL-6 secretion | IC50 | 6.5 µM |
Table 2: In Vitro Anti-cancer Activity of this compound
| Cell Line | Assay | Parameter | Value |
| HeLa | Cytotoxicity | IC50 (48h) | 12.5 µM |
| A549 | Cytotoxicity | IC50 (48h) | 18.2 µM |
| MCF-7 | Apoptosis (Annexin V) | % Apoptotic Cells (at 20 µM) | 45.3% |
| HeLa | Cell Cycle Arrest | % Cells in G2/M (at 15 µM) | 62.1% |
Experimental Protocols
Protocol 1: In Vitro NF-κB Reporter Assay
This protocol describes a method to quantify the inhibitory effect of this compound on NF-κB activation in a cell-based reporter assay.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
TNF-α (stimulant)
-
Luciferase Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293T-NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-stimulated control.
Protocol 2: In Vivo Xenograft Mouse Model of Cancer
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HeLa cancer cells
-
Matrigel
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 HeLa cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (approximately 100 mm³).
-
Randomize the mice into treatment and control groups (n=8-10 per group).
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle control intraperitoneally once daily.
-
Measure tumor volume and body weight every 3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.
Thalirugidine for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Thalirugidine in a research setting. This compound is a bisbenzylisoquinoline alkaloid isolated from the plant Thalictrum foliolosum. While specific research on this compound is limited, this document compiles available information on related compounds from the same plant genus and provides generalized protocols for its investigation as a potential anti-cancer agent.
Commercial Suppliers of this compound
For research purposes, this compound can be acquired from the following commercial suppliers:
-
BioBioPha Co., Ltd.
-
Sichuan Wei Keqi Biological Technology Co., Ltd.
-
Shanghai YuanYe Biotechnology Co., Ltd.
-
Labnetwork lnc.
-
BOC Sciences
Application Notes
Biological Activity:
Alkaloids isolated from Thalictrum foliolosum have demonstrated significant cytotoxic activities against various human cancer cell lines. While specific data for this compound is not extensively published, related alkaloids from the same plant show promise as anti-proliferative agents. It is hypothesized that this compound may exhibit similar cytotoxic and antimitotic properties.
Mechanism of Action (Hypothesized):
Based on studies of the structurally related natural product, thalicthuberine, it is plausible that this compound acts as an antimitotic agent. This proposed mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Key Hypothesized Actions:
-
Disruption of Microtubule Dynamics: this compound may interfere with the normal function of microtubules, which are essential for forming the mitotic spindle during cell division.
-
Mitotic Arrest: By disrupting the mitotic spindle, the compound could cause cells to arrest in the M-phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data
The following table summarizes the cytotoxic activities of various alkaloids isolated from Thalictrum foliolosum against different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Alkaloid from Thalictrum foliolosum | Cancer Cell Line | IC50 Value (µM) |
| Alkaloid 1 (unspecified) | H460 (Lung) | < 20 |
| Alkaloid 1 (unspecified) | H23 (Lung) | < 20 |
| Alkaloid 1 (unspecified) | HTB-58 (Lung) | < 20 |
| Alkaloid 1 (unspecified) | A549 (Lung) | < 20 |
| Alkaloid 1 (unspecified) | H441 (Lung) | < 20 |
| Alkaloid 1 (unspecified) | H2170 (Lung) | < 20 |
| Alkaloid 2 (unspecified) | H460 (Lung) | < 20 |
| Alkaloid 2 (unspecified) | H23 (Lung) | < 20 |
| Alkaloid 2 (unspecified) | HTB-58 (Lung) | < 20 |
| Alkaloid 2 (unspecified) | A549 (Lung) | < 20 |
| Alkaloid 2 (unspecified) | H441 (Lung) | < 20 |
| Alkaloid 2 (unspecified) | H2170 (Lung) | < 20 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol outlines a general procedure to determine the cytotoxic effects of this compound on a cancer cell line of interest.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is designed to investigate the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell line
-
Culture medium, FBS, Penicillin-Streptomycin
-
Trypsin-EDTA, PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Visualizations
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothesized mechanism of this compound action.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining this compound cytotoxicity.
Troubleshooting & Optimization
Navigating the Synthesis of Thalirugidine: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of Thalirugidine, this technical support center provides a comprehensive resource for troubleshooting common experimental challenges and improving reaction yields. The following frequently asked questions and troubleshooting guides are designed to directly address specific issues encountered during the synthesis of this complex bisbenzylisoquinoline alkaloid.
This compound, a natural product with potential therapeutic applications, presents a significant synthetic challenge. Its intricate structure necessitates a multi-step synthesis, often involving key transformations such as the Pictet-Spengler reaction and the Ullmann condensation. Optimizing the yield and purity of this compound requires careful attention to reaction conditions and a proactive approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the critical reaction steps in the total synthesis of this compound?
A1: The total synthesis of this compound typically hinges on two pivotal reactions:
-
Pictet-Spengler Reaction: This reaction forms the core tetrahydroisoquinoline skeletons of the molecule. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. The efficiency of this step is highly dependent on the nature of the substrates and the reaction conditions.
-
Ullmann Condensation: This cross-coupling reaction is crucial for forming the diaryl ether linkage that connects the two benzylisoquinoline units. The reaction typically employs a copper catalyst and requires careful optimization of ligands, base, and solvent to achieve high yields.
Q2: What are the common side reactions that can lower the yield of the Pictet-Spengler reaction in this context?
A2: A common side reaction is the formation of N-acyliminium ion intermediates, which can lead to undesired products if not properly controlled. Additionally, for substrates with multiple nucleophilic sites, undesired cyclization pathways can compete with the desired reaction.
Q3: How can I minimize the formation of homocoupled byproducts during the Ullmann condensation?
A3: Homocoupling of the aryl halide starting materials is a frequent issue in Ullmann reactions. To minimize this, consider the following:
-
Ligand Selection: The choice of ligand is critical. Bulky electron-rich phosphine ligands or specific nitrogen-based ligands can promote the desired cross-coupling over homocoupling.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired pathway.
-
Slow Addition of Reagents: Adding one of the coupling partners slowly can help to maintain a low concentration of the more reactive species, thus reducing the likelihood of self-coupling.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound and offers potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in the Pictet-Spengler reaction | Incomplete reaction; Decomposition of starting material or product; Unfavorable equilibrium. | - Optimize Acid Catalyst: Screen different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂). - Adjust Temperature: Some Pictet-Spengler reactions require heating, while others proceed at room temperature. Experiment with a range of temperatures. - Solvent Choice: The polarity of the solvent can significantly impact the reaction. Test a variety of solvents (e.g., CH₂Cl₂, CH₃CN, toluene). - Remove Water: Ensure anhydrous conditions, as water can interfere with the reaction. Use of molecular sieves is recommended. |
| Formation of multiple products in the Pictet-Spengler reaction | Lack of regioselectivity; Competing reaction pathways. | - Protecting Groups: Utilize protecting groups on sensitive functional groups to direct the cyclization to the desired position. - Substrate Modification: Modify the electronic properties of the aromatic ring to enhance the nucleophilicity at the desired cyclization site. |
| Low yield in the Ullmann condensation | Catalyst deactivation; Poor solubility of reagents; Inefficient ligand. | - Catalyst System: Screen different copper sources (e.g., CuI, Cu₂O, Cu(OTf)₂) and ligands (e.g., phenanthroline, L-proline). - Base Selection: The choice of base is crucial. Test inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. - Solvent System: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are often effective. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst. |
| Difficulty in purifying the final product | Presence of closely related impurities; Poor chromatographic separation. | - Recrystallization: Attempt recrystallization from various solvent systems to obtain pure this compound. - Preparative HPLC: If chromatography on silica gel is ineffective, consider using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase. - Salt Formation: Convert the final product to a salt (e.g., hydrochloride or tartrate) which may have different solubility and crystallization properties, facilitating purification. |
Experimental Workflow & Key Reaction Pathways
To provide a clearer understanding of the synthetic strategy, the following diagrams illustrate the key experimental workflow and the core chemical transformations involved in the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Key steps in the Pictet-Spengler reaction.
Caption: Simplified mechanism of the Ullmann condensation for diaryl ether synthesis.
By understanding the nuances of these key reactions and anticipating potential challenges, researchers can significantly improve the efficiency and success rate of this compound synthesis, paving the way for further investigation into its promising biological activities.
Technical Support Center: Overcoming Thalirugidine Solubility Issues in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when working with Thalirugidine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a bisbenzylisoquinoline alkaloid, a class of natural products known for a wide range of biological activities, including potential anti-inflammatory, anti-cancer, and neuroprotective effects. Like many complex natural products, this compound has a large, hydrophobic structure, which often leads to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, leading to inaccurate and irreproducible experimental outcomes.
Q2: What are the initial signs of solubility problems with this compound in my assay?
Common indicators of solubility issues include:
-
Visible Precipitation: Your stock solution or the final assay medium appears cloudy, hazy, or contains visible particles after the addition of this compound.
-
Inconsistent Results: High variability is observed between replicate wells or across different experiments.
-
Atypical Dose-Response Curves: The resulting dose-response curves may be flat or non-sigmoidal, which can be indicative of the compound not being fully dissolved at higher concentrations.
-
Lower Than Expected Potency: The compound may appear less active than it truly is because the actual concentration in solution is lower than the nominal concentration.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For initial stock solutions, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays. It is crucial to keep the final concentration of DMSO in the assay to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity. If DMSO is not suitable for your specific assay, other organic solvents such as ethanol or methanol can be considered.
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
Several strategies can be employed to enhance the solubility of this compound in aqueous media:
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of hydrophobic compounds.
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. Systematically testing a range of pH values for your assay buffer may improve this compound's solubility.
-
Use of Surfactants: Non-ionic surfactants, such as Tween® 20 or Triton™ X-100, at low concentrations, can help to solubilize hydrophobic molecules by forming micelles.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when my DMSO stock is diluted into the aqueous assay buffer.
This is a frequent challenge when a concentrated stock of a hydrophobic compound in an organic solvent is introduced into an aqueous environment.
Troubleshooting Steps:
-
Optimize the Dilution Method:
-
Direct Dilution: Add the DMSO stock directly to the final assay medium while vortexing or mixing vigorously to promote rapid dispersion.
-
Serial Dilution in Co-solvent: If serial dilutions are required, perform them in a mixture of DMSO and the assay buffer to gradually decrease the organic solvent concentration and maintain solubility.
-
-
Reduce the Final Concentration: Determine the maximum concentration of this compound that remains soluble in your specific assay medium through a kinetic solubility assay (see Experimental Protocols).
-
Lower the Stock Concentration: Preparing a less concentrated initial stock solution in DMSO may help to prevent precipitation upon dilution.
-
Pre-warm the Assay Buffer: Gently warming the assay buffer before adding the this compound stock can sometimes improve solubility. Ensure the temperature is compatible with your biological system.
Issue 2: I am observing high variability in my assay results when using this compound.
High variability is often a symptom of inconsistent compound solubility and precipitation across different wells of an assay plate.
Troubleshooting Steps:
-
Visually Inspect Assay Plates: Before reading the results, carefully inspect the assay plates under a microscope for any signs of precipitation.
-
Standardize Solution Preparation: Ensure that the preparation of this compound solutions is consistent for every experiment. This includes the source and age of the solvent, the method of dissolution (e.g., vortexing time), and the dilution steps.
-
Incorporate a Solubility Check: As part of your experimental workflow, include a step to confirm the solubility of this compound at the highest concentration used in your assay under the exact assay conditions (see Experimental Protocols).
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Expected Solubility | Notes |
| Water | Poor | This compound is a large, hydrophobic molecule with limited aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Poor | Similar to water, solubility is expected to be low. |
| Dimethyl Sulfoxide (DMSO) | Good | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate | Can be used as a co-solvent or for stock solutions if DMSO is not suitable. |
| Methanol | Moderate | Another alternative organic solvent for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for at least 1 minute to ensure complete dissolution. A brief sonication in a water bath can also be used to aid dissolution.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
This assay helps determine the concentration at which a compound precipitates from a solution under specific experimental conditions.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the DMSO stock in DMSO.
-
Add a small, fixed volume of each dilution to your aqueous assay buffer (e.g., 2 µL into 98 µL of buffer) in a clear microplate.
-
Incubate the samples at the intended assay temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each sample using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Mandatory Visualization
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Representative signaling pathway for bisbenzylisoquinoline alkaloids.
Technical Support Center: Synthetic Thalirugidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic thalirugidine. The information is presented in a question-and-answer format to directly address common issues related to impurities that may be encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthetic this compound?
Based on the general synthetic strategies for bisbenzylisoquinoline alkaloids, the common impurities in synthetic this compound can be categorized as follows:
-
Starting Material-Related Impurities: Unreacted starting materials or impurities present in the initial building blocks.
-
Intermediate-Related Impurities: Incompletely reacted intermediates from key synthetic steps.
-
Reaction Byproduct-Related Impurities: Undesired products formed during the primary chemical transformations.
-
Degradation Products: Impurities formed by the degradation of this compound under certain conditions.
Q2: Which specific chemical reactions in the synthesis are likely to introduce impurities?
The synthesis of bisbenzylisoquinoline alkaloids like this compound typically involves several key reactions, each with the potential to generate specific impurities:
-
Bischler-Napieralski Reaction: Used for the formation of the dihydroisoquinoline core. A common side reaction is the formation of styrenes via a retro-Ritter type reaction.[1][2]
-
Pictet-Spengler Reaction: An alternative method for creating the tetrahydroisoquinoline skeleton. Incomplete cyclization can lead to imine intermediates as impurities.[3][4]
-
Ullmann Condensation: Employed for the diaryl ether linkage. Common side products include homocoupled products of the starting aryl halides or phenols.
Q3: What are some specific potential impurities I should be aware of?
While a definitive list requires experimental data, based on the likely synthetic pathways, researchers should consider the potential presence of the following hypothetical impurities:
-
Impurity A (Unreacted Benzylisoquinoline Monomer): The precursor to one of the two benzylisoquinoline units of this compound.
-
Impurity B (N-formyl intermediate): An incompletely cyclized intermediate from a Bischler-Napieralski or Pictet-Spengler reaction.
-
Impurity C (Oxidized this compound): Degradation product formed by oxidation of the phenolic hydroxyl groups.
-
Impurity D (Homocoupled Dimer): A byproduct from the Ullmann condensation, where two molecules of the same benzylisoquinoline unit couple together.
Troubleshooting Guides
Issue: Unexpected peaks observed during HPLC analysis of synthetic this compound.
Possible Cause 1: Presence of unreacted starting materials or intermediates.
-
Troubleshooting Steps:
-
Review the synthetic scheme and identify all starting materials and key intermediates.
-
If available, inject standards of these compounds into the HPLC system to compare retention times with the unexpected peaks.
-
Optimize the purification process (e.g., column chromatography, recrystallization) to remove these impurities.
-
Possible Cause 2: Formation of reaction byproducts.
-
Troubleshooting Steps:
-
Analyze the reaction conditions of critical steps like the Ullmann condensation. Suboptimal temperatures or catalyst concentrations can favor byproduct formation.
-
Employ orthogonal analytical techniques such as LC-MS to obtain mass information about the unknown peaks, which can help in identifying their structures.
-
Modify reaction stoichiometry or purification methods to minimize the formation and carryover of these byproducts.
-
Possible Cause 3: Degradation of this compound.
-
Troubleshooting Steps:
-
Evaluate the storage and handling conditions of the synthetic this compound sample. Exposure to light, air (oxygen), or extreme pH can lead to degradation.
-
Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, light, heat) to intentionally generate degradation products and compare them with the observed impurities. This can help in identifying and characterizing the degradation pathway.
-
Data Presentation
Table 1: Hypothetical Common Impurities in Synthetic this compound
| Impurity ID | Name | Source | Potential m/z |
| A | Unreacted Monomer 1 | Starting Material | [Hypothetical Value] |
| B | N-formyl Intermediate | Reaction Intermediate | [Hypothetical Value] |
| C | Oxidized this compound | Degradation | [Hypothetical Value] |
| D | Homocoupled Dimer | Reaction Byproduct | [Hypothetical Value] |
Note: The m/z values are hypothetical and would need to be determined experimentally.
Experimental Protocols
Protocol 1: General Method for HPLC Analysis of this compound Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 2: Forced Degradation Study Workflow
-
Sample Preparation: Prepare solutions of synthetic this compound in various stress media:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store solution at 60 °C
-
Photolytic: Expose solution to UV light (e.g., 254 nm)
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: Analyze the stressed samples by the developed HPLC method (Protocol 1) and by LC-MS to identify and characterize the degradation products.
-
Comparison: Compare the chromatograms of the stressed samples with that of the original, unstressed sample to identify new peaks corresponding to degradation products.
Visualizations
Caption: Troubleshooting workflow for identifying unknown impurities.
Caption: Potential impurity sources in a generic synthetic pathway.
References
Technical Support Center: Optimizing HPLC Separation of Thalirugidine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Thalirugidine and its analogs. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Where should I start with HPLC method development for a new this compound analog?
A1: A good starting point for method development for this compound analogs is to adapt existing methods for structurally similar compounds, such as Thalidomide. A typical reverse-phase HPLC (RP-HPLC) method would be the most common approach.[1][2] Initial screening can be performed using a C18 column with a gradient elution of acetonitrile and water (often with a pH modifier like formic acid or a buffer like phosphate).[3][4]
Q2: What are the most common issues encountered during the HPLC analysis of alkaloid-like compounds such as this compound analogs?
A2: Common issues include poor peak shape (tailing or fronting), variable retention times, baseline noise or drift, and poor resolution between analogs or impurities.[5] These problems can stem from various factors including improper mobile phase composition, column degradation, or sample preparation issues.[5][6]
Q3: How can I improve the peak shape of my this compound analog?
A3: Peak tailing for basic compounds like many alkaloids can be caused by secondary interactions with residual silanols on the silica-based stationary phase.[2] To mitigate this, consider the following:
-
Use a base-deactivated column: These columns have fewer accessible silanol groups.
-
Lower the mobile phase pH: Operating at a lower pH (e.g., 2.5-3.5) can protonate the silanol groups, reducing their interaction with basic analytes.
-
Add a competing base: Including a small amount of a competing base (e.g., triethylamine) in the mobile phase can block the active silanol sites.
-
Optimize the organic modifier: Switching from acetonitrile to methanol, or using a combination, can sometimes improve peak shape.
Q4: My retention times are shifting between injections. What could be the cause?
A4: Retention time variability can be caused by several factors:
-
Inconsistent mobile phase preparation: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[7] It is recommended to prepare the mobile phase gravimetrically.[7]
-
Column temperature fluctuations: Lack of a column oven or inconsistent laboratory temperature can affect retention.[7]
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[8]
-
Pump performance issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates.[9][10]
Troubleshooting Guides
Problem 1: Poor Peak Resolution
Symptoms: Peaks are overlapping or not fully separated.
| Potential Cause | Troubleshooting Step |
| Sub-optimal mobile phase composition | Modify the gradient profile (make it shallower), or adjust the ratio of organic solvent to aqueous buffer in an isocratic method. |
| Inappropriate column chemistry | Try a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity. |
| Column is overloaded | Reduce the sample concentration or injection volume. |
| Flow rate is too high | Decrease the flow rate to allow for better mass transfer and separation. |
Problem 2: Abnormal System Pressure (High or Low)
Symptoms: The HPLC system pressure is significantly higher or lower than normal for the given method.
| Potential Cause | Troubleshooting Step |
| High Pressure: | |
| Blockage in the system | Systematically loosen fittings starting from the detector and moving towards the pump to identify the location of the blockage. A common source of blockage is a clogged column inlet frit.[5][11] |
| Precipitated buffer or sample | Flush the system and column with an appropriate solvent to dissolve the precipitate. Ensure mobile phase components are miscible.[5] |
| Low Pressure: | |
| Leak in the system | Inspect all fittings, pump seals, and tubing for signs of leakage.[5][6] |
| Air in the pump | Degas the mobile phase and prime the pump to remove any air bubbles.[9][10] |
Problem 3: Baseline Irregularities (Noise or Drift)
Symptoms: The chromatogram baseline is not flat and stable.
| Potential Cause | Troubleshooting Step |
| Contaminated mobile phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[6] Filtering the mobile phase can also help. |
| Detector lamp issue | The detector lamp may be nearing the end of its life and require replacement. |
| Air bubbles in the detector flow cell | Purge the detector flow cell. Installing a back-pressure regulator after the flow cell can help prevent bubble formation.[9] |
| Mobile phase mixing issues | For gradient elution, ensure the pump's mixer is functioning correctly. Premixing the mobile phase can sometimes resolve this.[10] |
Experimental Protocols
Note: The following protocols are based on methods developed for Thalidomide and should be considered as a starting point for the development of a robust method for this compound analogs. Optimization will likely be required.
Protocol 1: Generic RP-HPLC Method for this compound Analog Screening
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[12]
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm. A specific wavelength can be chosen based on the UV absorbance maximum of the this compound analog. For Thalidomide, 297 nm has been used.[3][4]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ijirmf.com [ijirmf.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. aelabgroup.com [aelabgroup.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Precautions During the Use of RP-HPLC Columns - Hawach [hawachhplccolumn.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. ijsdr.org [ijsdr.org]
- 12. academicjournals.org [academicjournals.org]
Technical Support Center: Troubleshooting Unexpected Results in Thalidomide Experiments
Disclaimer: The following technical support guide has been developed for Thalidomide . Initial searches for "Thalirugidine" yielded insufficient information for the creation of a comprehensive troubleshooting resource for researchers. Given the similarity in nomenclature and the extensive body of research available for Thalidomide, this guide proceeds under the assumption that "this compound" may have been a typographical error.
This guide is intended for researchers, scientists, and drug development professionals working with Thalidomide and its analogs. It provides troubleshooting advice for common experimental challenges and answers frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Thalidomide?
Thalidomide's primary mechanism of action is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, Thalidomide induces the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, known as neosubstrates.[2] Key neosubstrates include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[2][3][4][5] The degradation of these proteins is responsible for both the therapeutic effects (e.g., in multiple myeloma) and the teratogenic effects of the drug.[2][4][5]
Q2: What are the other known biological activities of Thalidomide?
Beyond its interaction with CRBN, Thalidomide exhibits several other biological activities:
-
Immunomodulatory Effects: Thalidomide can inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12).[6][7][8] It achieves this, in part, by enhancing the degradation of TNF-α mRNA.[9]
-
Anti-Angiogenic Properties: Thalidomide can inhibit the formation of new blood vessels.[10][11] This is thought to be mediated through the downregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[3][10]
-
T-cell Co-stimulation: Thalidomide can enhance the activation and proliferation of T-cells, leading to increased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[12]
Q3: Is there a difference in the activity of Thalidomide's enantiomers?
Yes, Thalidomide is a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for the teratogenic effects, while the (R)-enantiomer is associated with the sedative effects.[1] However, the enantiomers can interconvert in vivo, meaning that administering only the (R)-enantiomer does not eliminate the risk of teratogenicity.[1][3]
Troubleshooting Guides
Cereblon-Mediated Protein Degradation Experiments
Q1: I am not observing degradation of my target protein (e.g., IKZF1, SALL4) after Thalidomide treatment. What could be the issue?
Possible Cause 1: Low or Absent Cereblon (CRBN) Expression.
-
Troubleshooting:
-
Confirm CRBN expression in your cell line at the protein level using Western blot or at the mRNA level using qRT-PCR. CRBN is essential for Thalidomide's degradation activity.[2]
-
If CRBN expression is low, consider using a different cell line known to have robust CRBN expression (e.g., MM1.S multiple myeloma cells).
-
Possible Cause 2: Ineffective Drug Concentration or Treatment Time.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration of Thalidomide for your cell line and target protein.
-
Conduct a time-course experiment to identify the optimal treatment duration for observing maximal degradation. Substrates can be degraded in an ordered fashion, with some degrading before others.[13]
-
Possible Cause 3: Issues with Drug Stability.
-
Troubleshooting:
-
Thalidomide can degrade in solution.[14] Prepare fresh stock solutions of Thalidomide in a suitable solvent (e.g., DMSO) for each experiment and store them appropriately.
-
When performing long-term experiments, consider the stability of Thalidomide in your culture medium.
-
Possible Cause 4: Species-Specific Differences.
-
Troubleshooting:
Anti-Angiogenesis Assays
Q2: My results from in vitro angiogenesis assays (e.g., tube formation, cell migration) are inconsistent.
Possible Cause 1: Suboptimal Endothelial Cell Health.
-
Troubleshooting:
-
Ensure your endothelial cells (e.g., HUVECs) are healthy, within a low passage number, and not overly confluent, as this can affect their ability to form tubes or migrate.
-
Use appropriate growth media and supplements to maintain cell health.
-
Possible Cause 2: Variability in Matrigel or Collagen Coating.
-
Troubleshooting:
-
Ensure the Matrigel is completely thawed on ice and evenly coated in the wells to a consistent thickness. Bubbles in the Matrigel can disrupt tube formation.
-
For migration assays, ensure a consistent scratch width and that the cell monolayer is confluent.
-
Possible Cause 3: Inappropriate Assay Conditions.
-
Troubleshooting:
-
Optimize the concentration of pro-angiogenic factors (e.g., VEGF, bFGF) used to stimulate angiogenesis.
-
Perform a dose-response with Thalidomide to find the optimal inhibitory concentration for your specific assay.
-
TNF-α Inhibition Assays
Q3: I am not seeing a significant reduction in TNF-α levels after Thalidomide treatment in my cell culture.
Possible Cause 1: Inadequate Stimulation of TNF-α Production.
-
Troubleshooting:
-
Ensure that the stimulus used to induce TNF-α production (e.g., lipopolysaccharide - LPS) is potent and used at an optimal concentration.
-
Verify that your cells (e.g., monocytes, macrophages) are responsive to the stimulus by including a positive control.
-
Possible Cause 2: Incorrect Timing of Thalidomide Treatment.
-
Troubleshooting:
-
The timing of Thalidomide addition relative to the stimulus can be critical. Typically, cells are pre-treated with Thalidomide before the addition of the stimulus. Optimize the pre-treatment time for your experimental setup.
-
Possible Cause 3: Insensitive TNF-α Detection Method.
-
Troubleshooting:
-
Use a high-sensitivity ELISA kit for TNF-α detection.[16] Ensure that the assay is performed according to the manufacturer's instructions and that the standard curve is accurate.
-
Consider measuring TNF-α mRNA levels by qRT-PCR to determine if the inhibition is occurring at the transcriptional or post-transcriptional level.[9]
-
Data Presentation
Table 1: IC50 Values for Cereblon (CRBN) Binding
| Compound | Assay Type | IC50 (nM) | Reference |
| Thalidomide | Fluorescence Polarization | 347.2 | [17] |
| Thalidomide | TR-FRET | ~3,000 - 10,000 | [18] |
| Lenalidomide | Fluorescence Polarization | 268.6 | [17] |
| Pomalidomide | Fluorescence Polarization | 153.9 | [17] |
| Pomalidomide | TR-FRET | 6.4 | [18] |
Table 2: Effect of Thalidomide on Cytokine Production by Lamina Propria Mononuclear Cells (LPMCs) from Crohn's Disease Patients
| Cytokine | Condition | Thalidomide Concentration (µg/mL) | % Inhibition | Reference |
| TNF-α | Unstimulated | 1 | ~20% | [7] |
| 10 | ~50% | [7] | ||
| 50 | ~75% | [7] | ||
| TNF-α | PWM Stimulated | 1 | ~15% | [7] |
| 10 | ~50% | [7] | ||
| 50 | ~80% | [7] | ||
| IL-12 | Unstimulated | 1 | ~30% | [7] |
| 10 | ~60% | [7] | ||
| 50 | ~85% | [7] | ||
| IL-12 | PWM Stimulated | 1 | ~25% | [7] |
| 10 | ~70% | [7] | ||
| 50 | ~90% | [7] |
Experimental Protocols
Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
-
Reagents: Purified recombinant CRBN, fluorescently-labeled Thalidomide (e.g., Cy5-labeled), assay buffer, test compounds.[19]
-
Procedure: a. In a suitable microplate (e.g., 96-well black plate), add the test compound at various concentrations. b. Add the fluorescently-labeled Thalidomide to all wells. c. Initiate the binding reaction by adding purified CRBN. d. Incubate the plate to allow the binding to reach equilibrium. e. Measure the fluorescence polarization using a microplate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescently-labeled Thalidomide by the test compound. Calculate IC50 values from the dose-response curve.
In Vitro Angiogenesis (Tube Formation) Assay
-
Reagents: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, appropriate cell culture medium, VEGF, test compound (Thalidomide).
-
Procedure: a. Coat the wells of a 96-well plate with Matrigel and allow it to solidify. b. Seed HUVECs onto the Matrigel-coated wells. c. Treat the cells with different concentrations of Thalidomide, with or without a pro-angiogenic stimulus like VEGF. d. Incubate the plate for a sufficient time to allow for tube formation (typically 6-24 hours). e. Visualize the tube-like structures using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions).[10]
TNF-α Inhibition Assay (ELISA)
-
Reagents: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1), LPS, Thalidomide, cell culture medium, human TNF-α ELISA kit.
-
Procedure: a. Plate the cells in a 96-well plate. b. Pre-treat the cells with various concentrations of Thalidomide for a defined period (e.g., 1-2 hours). c. Stimulate the cells with LPS to induce TNF-α production. d. After an appropriate incubation time (e.g., 4-24 hours), collect the cell culture supernatant. e. Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[16]
Visualizations
Caption: Thalidomide's core mechanism of action.
Caption: Workflow for in vitro anti-angiogenesis assays.
Caption: Thalidomide's inhibitory effect on TNF-α.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 5. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide inhibits tumor necrosis factor-alpha production by lipopolysaccharide- and lipoarabinomannan-stimulated human microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Sixty years on: the history of the thalidomide tragedy :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. Tumor necrosis factor-α synthesis inhibitor 3,6′-dithiothalidomide attenuates markers of inflammation, Alzheimer pathology and behavioral deficits in animal models of neuroinflammation and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Stability of Thalirugidine in Solution
Disclaimer: Thalirugidine is a specialized alkaloid, and publicly available data on its stability is limited. The following troubleshooting guide and frequently asked questions (FAQs) are based on the known chemical properties of its functional groups—phenolic hydroxyls, methoxy groups, tertiary amines, and a diaryl ether linkage—as well as general principles of drug stability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color to a brownish hue. What is happening?
A1: A brown discoloration in solutions containing phenolic compounds is often indicative of oxidation.[1][2] The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation, which can be initiated by exposure to oxygen, light, or trace metal ions. This process can lead to the formation of colored quinone-type structures.
Q2: I've noticed a decrease in the concentration of this compound in my solution over time, even when stored in the dark. What could be the cause?
A2: While light exposure is a common cause of degradation, other factors can contribute to the instability of this compound in solution. These include:
-
pH of the solution: The stability of phenolic compounds and tertiary amines is often pH-dependent. Extreme pH values can catalyze degradation reactions.
-
Dissolved oxygen: Even without light, dissolved oxygen in the solvent can lead to gradual oxidation of the phenolic and tertiary amine functional groups.
-
Temperature: Elevated storage temperatures can accelerate the rate of degradation reactions.
-
Reactive species in the solvent: Peroxides or other reactive impurities in the solvent can initiate degradation.
Q3: What are the recommended storage conditions for a this compound solution to minimize degradation?
A3: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Protection from light: Store solutions in amber vials or wrapped in aluminum foil.
-
Low temperature: Store solutions at refrigerated (2-8 °C) or frozen temperatures, if the solvent system permits without causing precipitation.
-
Inert atmosphere: Before sealing the container, purge the headspace with an inert gas like nitrogen or argon to displace oxygen.
-
pH control: Maintain the pH of the solution in a range where this compound exhibits maximum stability, which would need to be determined experimentally. A slightly acidic pH is often beneficial for phenolic compounds and tertiary amines.
-
Use of high-purity solvents: Utilize freshly opened, high-purity solvents to avoid contaminants that could promote degradation.
Q4: Are there any additives I can use to improve the stability of my this compound solution?
A4: Yes, several types of excipients can be used to enhance stability:
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite.[3] The choice of antioxidant should be compatible with your experimental system.
-
Chelating agents: To sequester trace metal ions that can catalyze oxidation, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added.
-
Buffers: Use a suitable buffer system to maintain the optimal pH for stability.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Rapid loss of purity/potency | Oxidation, hydrolysis, or photolysis. | 1. Conduct a forced degradation study (see protocol below) to identify the primary degradation pathway. 2. Based on the results, implement specific preventative measures (e.g., add antioxidants for oxidation, adjust pH for hydrolysis, protect from light for photolysis). |
| Formation of precipitates | Degradation products may have lower solubility. The pH of the solution may have shifted, affecting the solubility of this compound. | 1. Analyze the precipitate to determine if it is a degradation product or the parent compound. 2. Verify the pH of the solution and adjust if necessary. 3. Consider using a co-solvent to improve the solubility of both this compound and its potential degradants. |
| Inconsistent results between experiments | Variable storage conditions or handling procedures. Inconsistent quality of solvents or reagents. | 1. Standardize the protocol for solution preparation, handling, and storage. 2. Use fresh, high-purity solvents and reagents for each experiment. 3. Prepare fresh solutions for each experiment if long-term stability is a concern. |
Factors Influencing this compound Degradation
The table below summarizes the key factors that can influence the degradation of this compound's primary functional groups.
| Functional Group | Potential Degradation Pathway | Promoting Factors | Preventative Measures |
| Phenolic Hydroxyl | Oxidation to quinones | Oxygen, light, high pH, metal ions | Antioxidants, chelating agents, inert atmosphere, protection from light, slightly acidic pH |
| Tertiary Amine | N-oxidation | Oxidizing agents, certain enzymatic systems | Antioxidants, avoidance of strong oxidants |
| Aromatic Ether | Cleavage | Strong acidic conditions, certain oxidizing agents | Maintain a neutral or slightly acidic pH, avoid harsh chemical reagents |
| Methoxy Groups | Generally stable | Harsh acidic conditions can lead to demethylation | Avoid extreme pH values |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying the potential degradation pathways and developing a stability-indicating analytical method.[4][5][6]
1. Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability.
2. Materials:
-
This compound reference standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Buffers of various pH values
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or a photostability chamber).
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the percentage of remaining this compound and to detect the formation of degradation products.
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the major degradation products using LC-MS to obtain their mass-to-charge ratios and fragmentation patterns.
-
Propose the degradation pathways based on the identified products.
-
Visualizing Degradation and Experimental Workflow
Below are diagrams created using the DOT language to illustrate potential degradation pathways and a typical experimental workflow.
Caption: Hypothetical oxidative degradation of a phenolic moiety in this compound.
Caption: Hypothetical N-oxidation of a tertiary amine in this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 3. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of Thalirugidine
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing cell viability challenges that may arise when using high concentrations of Thalirugidine in their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at high concentrations of this compound, which is masking the specific effects we want to study. What is the likely cause?
A: High concentrations of small molecule inhibitors like this compound can lead to off-target effects, where the compound interacts with unintended proteins or cellular pathways, resulting in cytotoxicity.[1] It is also possible that the observed cell death is an on-target effect, but at a level that is too potent for your experimental system. It is crucial to distinguish between on-target and off-target toxicity.
Q2: How can we determine if the observed cytotoxicity is an on-target or off-target effect of this compound?
A: Several strategies can help differentiate between on-target and off-target effects:
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the IC50 (half-maximal inhibitory concentration) for your intended target and the CC50 (half-maximal cytotoxic concentration). A significant separation between the IC50 and CC50 suggests a therapeutic window where on-target effects can be studied without significant cytotoxicity.
-
Secondary Inhibitor: Use a structurally different inhibitor that targets the same protein or pathway.[1] If this second compound replicates the desired phenotype without the same degree of cytotoxicity, it suggests the cell death observed with this compound may be due to off-target effects.
-
Rescue Experiments: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound.[1] If the resistant mutant rescues the cells from the cytotoxic phenotype, it strongly indicates an on-target effect.
Q3: What is the recommended starting concentration range for this compound in cell-based assays?
A: For novel compounds like this compound, it is best to start with a wide range of concentrations to empirically determine the optimal window for your specific cell line and assay. A common starting point for small molecule inhibitors is to test concentrations from low nanomolar (nM) to high micromolar (µM) ranges (e.g., 1 nM to 100 µM).[2]
Q4: Can the solvent used to dissolve this compound be a source of cytotoxicity?
A: Yes, the vehicle used to dissolve small molecules, commonly DMSO (dimethyl sulfoxide), can be toxic to cells at certain concentrations. It is essential to include a vehicle-only control in your experiments to assess the baseline level of cytotoxicity caused by the solvent. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%.
Troubleshooting Guides
Issue 1: Excessive Cell Death Obscuring Experimental Results
Possible Cause: The concentration of this compound is too high, leading to widespread, non-specific cytotoxicity.
Troubleshooting Steps:
-
Optimize Concentration:
-
Action: Perform a dose-response experiment using a broad range of this compound concentrations.
-
Expected Outcome: Identify a concentration range that inhibits the target of interest with minimal impact on overall cell viability.
-
-
Reduce Incubation Time:
-
Action: Shorten the duration of exposure to this compound.
-
Expected Outcome: You may observe the desired on-target effects before significant cytotoxicity occurs.
-
-
Use a More Sensitive Cell Viability Assay:
-
Action: Switch to a more sensitive assay that can detect subtle changes in cell health before overt cell death. For example, an ATP-based assay (measuring metabolic activity) might be more sensitive than a dye-exclusion assay like Trypan Blue.
-
Expected Outcome: A clearer distinction between specific anti-proliferative effects and general cytotoxicity.
-
Issue 2: Inconsistent IC50 Values for this compound Across Experiments
Possible Cause 1: Drug Stability and Handling.
-
Troubleshooting: Ensure this compound is stored correctly and that stock solutions are not degraded. Prepare fresh dilutions for each experiment.[3]
Possible Cause 2: Inconsistent Cell Seeding Density.
-
Troubleshooting: Optimize and standardize the number of cells seeded at the beginning of each experiment.[3]
Possible Cause 3: Cell Line Integrity.
-
Troubleshooting: Verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling. High passage numbers can alter drug sensitivity.[3]
Data Presentation
Table 1: Example Data Table for this compound Dose-Response Analysis
| This compound Concentration (µM) | % Inhibition of Target Activity | % Cell Viability (e.g., MTT Assay) |
| 0 (Vehicle Control) | 0% | 100% |
| 0.1 | 15% | 98% |
| 1 | 45% | 95% |
| 10 | 85% | 60% |
| 50 | 98% | 20% |
| 100 | 99% | 5% |
This table is a template. Researchers should generate their own data based on their specific experimental setup.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for a Hypothetical Downstream Target
This protocol outlines a general workflow to assess the on-target effect of this compound by measuring the phosphorylation status of a hypothetical downstream kinase.
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the target protein relative to the total protein level.
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Caption: Hypothetical signaling pathway for this compound.
References
Modifying experimental protocols for Thalirugidine derivatives
Technical Support Center: Thalirugidine Derivatives
Disclaimer: Information on "this compound" is not available in the public domain. This guide is a template based on experimental protocols for similar small molecule kinase inhibitors. The troubleshooting advice and protocols provided are general and may require optimization for your specific this compound derivative.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound derivatives?
A1: Most kinase inhibitors are soluble in DMSO for stock solutions. For long-term storage, we recommend keeping the derivatives as a solid at -20°C or as a DMSO stock solution at -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should typically be kept below 0.1% to avoid solvent-induced toxicity.
Q2: How do I determine the optimal concentration of my this compound derivative for cell-based assays?
A2: The optimal concentration is best determined by performing a dose-response experiment.[1] A common starting point is to use a wide concentration range (e.g., 1 nM to 100 µM) in a cell viability or functional assay. This will help you determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value for your specific cell line and experimental conditions.
Q3: My this compound derivative seems to have low solubility in aqueous solutions. How can I improve this for my experiments?
A3: Low aqueous solubility is a common challenge. Here are a few strategies:
-
Use of co-solvents: Besides DMSO, ethanol or other organic solvents can be used, but their concentration must be optimized to avoid cellular toxicity.
-
Formulation with excipients: Surfactants like Tween 80 or Kolliphor can help to increase solubility.[2]
-
Prodrug approach: If applicable to your research, synthesizing more soluble prodrugs of your derivative can be an effective strategy.[3]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®)
Issue: High variability between replicate wells.
| Possible Cause | Solution |
| Uneven cell seeding | Ensure a homogeneous single-cell suspension before plating. Mix the cell suspension between pipetting steps. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. |
| Compound precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, you may need to adjust the solvent or use a lower concentration range. |
| Contamination | Check for microbial contamination in your cell cultures. Discard any contaminated cultures and ensure aseptic techniques. |
Issue: No significant effect on cell viability at expected concentrations.
| Possible Cause | Solution |
| Incorrect compound concentration | Verify the calculations for your serial dilutions and the concentration of your stock solution. |
| Compound instability | The compound may be unstable in the cell culture medium. Consider reducing the incubation time or refreshing the medium with a new compound during longer experiments.[4][5] |
| Cell line resistance | The chosen cell line may be resistant to the mechanism of action of your this compound derivative. Consider using a different cell line that is known to be sensitive to similar inhibitors. |
| Low cell metabolic activity | For assays like MTT/MTS, low metabolic activity can lead to a weak signal. Ensure cells are in the exponential growth phase during the experiment.[1] |
Western Blotting for Target Engagement/Pathway Analysis
Issue: Weak or no signal for the target protein.
| Possible Cause | Solution |
| Low protein concentration | Increase the amount of protein loaded onto the gel.[6] Consider using immunoprecipitation to enrich for your target protein if it has low abundance. |
| Inefficient protein transfer | Optimize the transfer time and voltage. Adding a small amount of SDS (0.01-0.05%) to the transfer buffer can aid in the transfer of high molecular weight proteins.[6] |
| Suboptimal antibody concentration | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[6] |
| Inactive antibody | Ensure the antibody has been stored correctly and is within its expiration date.[7] You can perform a dot blot to quickly check its activity.[6] |
Issue: High background or non-specific bands.
| Possible Cause | Solution |
| Insufficient blocking | Increase the blocking time (at least 1 hour at room temperature) or try a different blocking agent (e.g., BSA instead of non-fat dry milk).[6] |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody.[6] |
| Inadequate washing | Increase the number and duration of wash steps. Adding a detergent like Tween 20 (up to 0.05%) to the wash buffer can also help.[6][7] |
| Contaminated buffers or equipment | Use freshly prepared buffers and ensure that all equipment is clean.[6][7] |
Data Presentation
Table 1: Comparative IC50 Values of this compound Derivatives in Different Cancer Cell Lines.
| Derivative | Cell Line A (IC50 in µM) | Cell Line B (IC50 in µM) | Cell Line C (IC50 in µM) |
| This compound-001 | 1.2 ± 0.3 | 5.8 ± 0.9 | > 50 |
| This compound-002 | 0.5 ± 0.1 | 2.1 ± 0.4 | 15.7 ± 2.5 |
| This compound-003 | 10.3 ± 1.5 | 25.1 ± 3.2 | > 50 |
| Control Inhibitor | 0.8 ± 0.2 | 3.5 ± 0.6 | 22.4 ± 4.1 |
Table 2: Effect of this compound-002 on Phosphorylation of Downstream Targets.
| Target Protein | Treatment (1 µM this compound-002) | Fold Change in Phosphorylation (Normalized to Total Protein) |
| p-AKT (Ser473) | 3 hours | 0.4 ± 0.1 |
| p-ERK1/2 (Thr202/Tyr204) | 3 hours | 0.9 ± 0.2 |
| p-S6K (Thr389) | 3 hours | 0.3 ± 0.05 |
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[8]
-
Data Analysis: Correct for background absorbance and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 values.
Protocol 2: Western Blotting
-
Cell Lysis: After treating cells with the this compound derivative for the desired time, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) or the total protein of the target.[9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and immunological activity of water-soluble thalidomide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. bioivt.com [bioivt.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Thalirugidine and Thalidomide: Chemical Structures and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical structures and currently understood biological activities of Thalirugidine and Thalidomide. While Thalidomide is a well-characterized synthetic molecule with a fraught history and established therapeutic applications, this compound is a natural alkaloid with limited available research on its biological effects. This document aims to present the existing data objectively to inform future research and drug development efforts.
Chemical Structure Comparison
This compound and Thalidomide possess fundamentally different chemical scaffolds. This compound is a complex benzylisoquinoline alkaloid, while Thalidomide is a synthetic derivative of glutamic acid.
This compound is a natural product isolated from the roots of Thalictrum foliolosum[1]. Its molecular formula is C39H46N2O8[1][2][3][4].
Thalidomide is a synthetic drug with the molecular formula C13H10N2O4[][6]. It is a chiral molecule and exists as two enantiomers, (R)- and (S)-thalidomide[7][8]. The (R)-enantiomer is primarily responsible for its sedative effects, while the (S)-enantiomer is associated with its teratogenic and immunomodulatory activities[7]. The two enantiomers can interconvert in vivo[8].
| Property | This compound | Thalidomide |
| Molecular Formula | C39H46N2O8[1][2][3][4] | C13H10N2O4[][6] |
| Molar Mass | 670.8 g/mol [2][4] | 258.23 g/mol |
| Class | Benzylisoquinoline Alkaloid[1] | Synthetic Glutamic Acid Derivative |
| Origin | Natural (from Thalictrum foliolosum)[1] | Synthetic |
| Chirality | Yes | Yes (Exists as R and S enantiomers)[7][8] |
Biological Activity and Mechanism of Action
A significant disparity exists in the volume of research and available data on the biological activities of this compound compared to Thalidomide.
This compound: Limited Data Available
The biological activity of this compound is not well-characterized in publicly available scientific literature. Some commercial suppliers note that it possesses antibacterial and insecticidal properties, though specific experimental data supporting these claims are scarce in the reviewed literature.
Alkaloids isolated from the plant Thalictrum foliolosum, the source of this compound, have been reported to exhibit a range of biological activities, including:
-
Antimicrobial activity
-
Antioxidant effects
-
Antiproliferative and cytotoxic activity against various cancer cell lines.
However, it is crucial to note that these activities are attributed to the plant's extracts or other specific alkaloids, and not explicitly to this compound itself. Further research is required to determine the specific biological profile and mechanism of action of this compound.
Thalidomide: A Well-Characterized Immunomodulator
Thalidomide has a well-documented and complex biological profile, acting primarily as an immunomodulatory, anti-inflammatory, and anti-angiogenic agent. Its therapeutic and adverse effects are largely mediated by its binding to the protein Cereblon (CRBN) , a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.
Mechanism of Action:
The binding of Thalidomide to Cereblon alters the substrate specificity of the E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific downstream protein targets, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to Thalidomide's efficacy in treating multiple myeloma.
Key Biological Effects of Thalidomide:
-
Immunomodulatory Effects: Thalidomide can co-stimulate T-cells, leading to enhanced production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and increase the activity of Natural Killer (NK) cells.
-
Anti-inflammatory Effects: It inhibits the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).
-
Anti-angiogenic Effects: Thalidomide can inhibit the formation of new blood vessels, a process crucial for tumor growth.
-
Teratogenicity: The binding of Thalidomide to Cereblon and subsequent degradation of other specific substrates is also responsible for its devastating teratogenic effects, leading to severe birth defects.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature. For Thalidomide, a vast body of research exists. Below are examples of general methodologies used to characterize its activity.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability and can be adapted to test compounds like Thalidomide and its analogs.
-
Cell Culture: Human cancer cell lines (e.g., multiple myeloma cell lines like MM.1S or RPMI 8226) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., Thalidomide) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) at the same final concentration.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
Conclusion
The comparison between this compound and Thalidomide is currently limited by the scarcity of biological data for this compound. While Thalidomide is a well-established drug with a defined mechanism of action and a wide range of known biological effects, this compound remains a largely uncharacterized natural product. The complex structure of this compound suggests the potential for interesting biological activities, and the reported effects of other alkaloids from Thalictrum foliolosum warrant further investigation into this specific compound. Future research should focus on elucidating the biological profile of this compound, including its potential cytotoxic, immunomodulatory, and anti-inflammatory properties, to determine if it holds any therapeutic promise.
References
- 1. Thalidomide has anti-inflammatory properties in neonatal immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Dauricine | CAS:524-17-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. Antiinflammation and Antioxidant Effects of Thalidomide on Pulmonary Fibrosis in Mice and Human Lung Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C39H46N2O8 | CID 44584027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Thalirugidine's Antimicrobial Activity: A Review of Available Data
A comprehensive review of existing scientific literature reveals a notable absence of data on the antimicrobial activity of thalirugidine. To date, no studies have been published that evaluate its efficacy against common bacterial or fungal pathogens. Consequently, a direct comparison of this compound's activity with that of known antibiotics is not currently feasible.
For researchers, scientists, and drug development professionals interested in the antimicrobial potential of novel compounds, this lack of information on this compound presents a significant knowledge gap. The standard metrics for evaluating antibiotic efficacy, such as Minimum Inhibitory Concentration (MIC) values, are essential for comparative analysis. Without these foundational data points for this compound, its potential as an antimicrobial agent remains entirely speculative.
To illustrate the type of data required for such a comparison, this guide will present the established methodologies and data presentation formats used in the field of antimicrobial susceptibility testing.
Data Presentation: A Framework for Future Research
Should data on this compound's antimicrobial activity become available, it would be presented in a structured format to allow for clear comparison with existing antibiotics. The following table provides a template demonstrating how such data would be organized. This hypothetical table includes representative data for well-characterized antibiotics against a panel of common pathogens.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound Compared to Standard Antibiotics
| Microorganism | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | N/A | 0.5 | 1 | N/A |
| Escherichia coli (ATCC 25922) | N/A | 0.015 | N/A | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | N/A | 0.5 | N/A | N/A |
| Candida albicans (ATCC 90028) | N/A | N/A | N/A | 0.5 |
| N/A: Data not available. |
Experimental Protocols: Standard Methodologies for Antimicrobial Susceptibility Testing
The generation of reliable and comparable antimicrobial activity data relies on standardized experimental protocols. The following are detailed methodologies for key experiments that would be necessary to evaluate this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Antimicrobial Stock Solutions: Dissolve the antimicrobial agents (this compound and comparator antibiotics) in a suitable solvent to create high-concentration stock solutions.
-
Preparation of Microtiter Plates: Serially dilute the stock solutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Incubation: Inoculate the microtiter plates with the prepared microbial suspension and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Visualization of Experimental Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and data interpretation. The following diagram, generated using Graphviz, illustrates the logical steps involved in a comparative antimicrobial activity study.
Caption: Workflow for Comparative Antimicrobial Susceptibility Testing.
Comparative Analysis of Thalidomide Analog Cross-Reactivity in Biochemical and Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of Thalidomide and its key analogs, Lenalidomide and Pomalidomide. These immunomodulatory drugs (IMiDs) are crucial in the treatment of various cancers, particularly multiple myeloma. Understanding their comparative binding affinities, mechanisms of action, and potential for cross-reactivity is vital for drug development and clinical application. While the initial query mentioned "Thalirugidine," the available scientific literature predominantly focuses on "Thalidomide" and its derivatives. This guide will therefore focus on these well-researched compounds.
Introduction to Thalidomide and its Analogs
Thalidomide, initially marketed as a sedative, was withdrawn due to its severe teratogenic effects. However, it was later discovered to have potent immunomodulatory and anti-cancer properties.[1] This led to the development of analogs like Lenalidomide and Pomalidomide, which exhibit enhanced potency and modified safety profiles.[1][2][3]
The primary target of these IMiDs is the protein Cereblon (CRBN).[4][5][6] CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5] By binding to CRBN, IMiDs modulate the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[3][6][7]
Comparative Binding Affinities for Cereblon
The therapeutic and adverse effects of IMiDs are closely linked to their binding affinity for CRBN. Different analogs exhibit varying affinities, which contributes to their distinct clinical profiles.
| Compound | Dissociation Constant (Kd) for CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| (S)-thalidomide | - (6- to 10-fold stronger binding than (R)-enantiomer) | Affinity Chromatography | [4] |
| (R)-thalidomide | - | Affinity Chromatography | [4] |
Note: Lower Kd values indicate higher binding affinity. The data indicates that Pomalidomide has the highest affinity for CRBN, followed by Lenalidomide and then Thalidomide. Furthermore, the (S)-enantiomer of Thalidomide demonstrates significantly stronger binding than the (R)-enantiomer, which correlates with its more potent biological activity.[4]
Cross-Reactivity in Clinical and Preclinical Models
In the context of IMiDs, "cross-reactivity" can refer to two distinct phenomena:
-
Cross-Resistance: This occurs when cancer cells develop resistance to one IMiD, which may or may not confer resistance to other analogs. Studies have shown that cross-resistance between Thalidomide, Lenalidomide, and Pomalidomide is often incomplete or moderate.[2][3][8][9] This suggests that patients who become refractory to one IMiD may still respond to another, likely due to the differences in their binding affinities for CRBN and their downstream effects.
-
Hypersensitivity Cross-Reactivity: This refers to allergic-type reactions. There is evidence of clinical cross-reactivity in hypersensitivity reactions among the IMiDs.[2][10][11] Patients who experience a hypersensitivity reaction to one IMiD may be at an increased risk of reacting to another, necessitating caution and potentially desensitization protocols if continued treatment with an alternative IMiD is required.[10]
Experimental Protocols
Cereblon Binding Assays
Determining the binding affinity of compounds to CRBN is a critical step in the development of new IMiDs and in understanding their cross-reactivity. Competitive binding assays are commonly employed for this purpose.
a) Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a competitive immunoassay that measures the displacement of a fluorescently labeled ligand from the target protein.
-
Principle: The assay utilizes a GST-tagged human CRBN protein, an anti-GST antibody labeled with a donor fluorophore (Europium cryptate), and a Thalidomide-based tracer labeled with an acceptor fluorophore (XL665). When the tracer binds to CRBN, the donor and acceptor are brought into proximity, resulting in a FRET signal. Unlabeled competitor compounds (e.g., Thalidomide analogs) will displace the tracer, leading to a decrease in the FRET signal.
-
Workflow:
-
Dispense test compounds or standards into a low-volume 384-well plate.
-
Add a solution containing GST-tagged CRBN.
-
Add a premixed solution of the anti-GST-Europium cryptate antibody and the Thalidomide-XL665 tracer.
-
Incubate the plate at room temperature.
-
Read the fluorescence signal at two wavelengths (emission of the donor and acceptor) on an HTRF-compatible plate reader.
-
Calculate the ratio of the two signals and determine the IC50 value for each test compound.
-
b) Fluorescence Polarization (FP) Assay
This method measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger protein.
-
Principle: A small, fluorescently labeled molecule (e.g., Cy5-labeled Thalidomide) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger CRBN protein, its tumbling is slowed, and the fluorescence polarization increases. In a competitive assay format, unlabeled competitor compounds will displace the fluorescent ligand, causing a decrease in polarization.
-
Workflow:
-
Dilute Cy5-labeled Thalidomide and CRBN protein in the assay buffer.
-
In a black, low-binding microtiter plate, add the diluted CRBN protein to the wells.
-
Add the test compounds at various concentrations.
-
Add the diluted Cy5-labeled Thalidomide to all wells.
-
Incubate the plate, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the change in polarization against the competitor concentration to determine the IC50.
-
Cellular Target Engagement Assay
This type of assay confirms that the compound binds to its target within a cellular environment.
-
Principle: A known PROTAC (Proteolysis-Targeting Chimera) that utilizes CRBN to degrade a specific target protein (e.g., HDAC6) is used. Test compounds that bind to CRBN will compete with the PROTAC for CRBN binding, thereby inhibiting the degradation of the target protein.
-
Workflow:
-
Culture cells (e.g., a human cancer cell line) in appropriate media.
-
Treat the cells with the test compound at various concentrations for a defined period.
-
Add the CRBN-dependent PROTAC to the cells and incubate.
-
Lyse the cells and quantify the levels of the target protein (e.g., HDAC6) using methods like Western blotting or an in-cell ELISA.
-
A reduction in the degradation of the target protein in the presence of the test compound indicates its engagement with CRBN.
-
Visualizations
Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).
Caption: Principle of the HTRF competitive binding assay.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Pomalidomide desensitization in a patient hypersensitive to immunomodulating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-marketing safety of immunomodulatory drugs in multiple myeloma: A pharmacovigilance investigation based on the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pomalidomide desensitization [aaaai.org]
- 11. Drug-induced Hypersensitivity Syndrome/Drug Reaction with Eosinophilia and Systemic Symptoms Caused by Lenalidomide: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of a Thalirugidine Sample
For researchers, scientists, and drug development professionals, ensuring the purity of a chemical compound is a critical first step in any experimental workflow. This guide provides a comprehensive comparison of analytical techniques for validating the purity of a Thalirugidine sample, a naturally occurring alkaloid.[1][2] We present detailed experimental protocols and comparative data to assist in the selection of the most appropriate methods for quality control and characterization.
This compound, an alkaloid isolated from the roots of Thalictrum foliolosum, has the molecular formula C39H46N2O8 and a molecular weight of approximately 670.8 g/mol .[1][3] It is typically supplied as a powder.[1] Given its potential biological activity, rigorous purity assessment is essential.
Analytical Approaches to Purity Determination
A multi-pronged approach utilizing orthogonal analytical techniques is recommended for the robust validation of a this compound sample's purity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector provides quantitative information on the percentage purity and reveals the presence of related impurities.[4][5][6] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an independent and powerful method for determining absolute purity without the need for a specific reference standard of the impurities.[1][2][7] Finally, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown impurities by providing molecular weight information.[8][9][10]
Comparative Data Summary
The following table summarizes hypothetical data obtained from the analysis of a this compound sample compared to a certified reference standard.
| Parameter | This compound Sample | Certified Reference Standard | Method |
| Purity by HPLC-UV (%) | 98.5 | ≥ 99.5 | HPLC-UV |
| Purity by qNMR (%) | 98.2 | ≥ 99.0 | ¹H-qNMR |
| Major Impurity (%) | 0.8 (at RRT 1.2) | < 0.1 | HPLC-UV |
| Molecular Weight ( g/mol ) | 670.33 | 670.3254 | LC-MS (ESI+) |
| Appearance | Off-white powder | White crystalline powder | Visual Inspection |
Experimental Workflow for Purity Validation
The logical flow for validating a this compound sample involves a preliminary assessment followed by detailed quantitative and qualitative analyses.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate this compound from its potential impurities and provide a quantitative measure of its purity based on peak area percentage.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in methanol.
-
Prepare a stock solution of the this compound sample at 1.0 mg/mL in methanol.
-
Dilute both stock solutions to a final concentration of 0.1 mg/mL with the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound sample as the percentage of the main peak area relative to the total peak area.
-
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
This protocol provides a method for determining the absolute purity of this compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Methanol-d4)
-
Internal Standard (e.g., Maleic acid, certified purity)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of Methanol-d4.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete proton relaxation, which is crucial for accurate quantification.
-
-
Data Analysis:
-
Integrate a well-resolved proton signal of this compound that does not overlap with other signals.
-
Integrate a known proton signal of the internal standard (e.g., the two olefinic protons of Maleic acid).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used to confirm the molecular weight of this compound and to identify the molecular weights of any impurities detected by HPLC-UV.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Reagents:
-
Same as HPLC-UV method
Procedure:
-
LC Conditions:
-
Use the same HPLC method as described above to ensure correlation of retention times.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak and any impurity peaks.
-
Confirm the molecular weight of this compound by observing the [M+H]⁺ ion.
-
Analyze the mass spectra of impurity peaks to propose their molecular formulas and potential structures.
-
By employing these orthogonal analytical techniques, researchers can confidently validate the purity of their this compound samples, ensuring the reliability and reproducibility of their subsequent experiments.
References
- 1. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
- 4. ijcmas.com [ijcmas.com]
- 5. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. selectscience.net [selectscience.net]
- 9. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and identification of steroidal alkaloids in the Chinese herb Veratrum nigrum L. by high-performance liquid chromatography/electrospray ionization with multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Gefitinib: An In Vitro vs. In Vivo Analysis
Note on "Thalirugidine": The compound "this compound" specified in the topic is not found in publicly available scientific literature or databases. To fulfill the structural and content requirements of this guide, the well-characterized and clinically relevant EGFR inhibitor, Gefitinib, will be used as a substitute. The data and methodologies presented herein are based on published studies on Gefitinib and serve as a representative example of a comprehensive efficacy comparison guide.
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling protein implicated in the growth and survival of various cancer types, particularly non-small cell lung cancer (NSCLC).[1][2] By competitively binding to the ATP-binding site within the EGFR's intracellular domain, Gefitinib effectively blocks the receptor's autophosphorylation and subsequent activation of downstream pro-survival signaling cascades.[2][3][4] This guide provides an objective comparison of the in vitro and in vivo efficacy of Gefitinib, supported by experimental data and detailed methodologies, to offer researchers a comprehensive overview of its preclinical performance.
Mechanism of Action: EGFR Signaling Inhibition
Gefitinib exerts its anti-tumor effects by disrupting the EGFR signaling pathway. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for adaptor proteins that activate downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[2][5] Gefitinib's inhibition of EGFR tyrosine kinase activity blocks these signals, leading to cell cycle arrest and apoptosis, particularly in tumors dependent on EGFR signaling.[2][3]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
In Vitro Efficacy
The in vitro activity of Gefitinib is typically assessed by its ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%.
Table 1: In Vitro Potency of Gefitinib in Human Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | IC50 (µM) | Reference |
| HCC827 | NSCLC | Exon 19 Deletion | 0.013 - 0.02 | [6][7] |
| PC9 | NSCLC | Exon 19 Deletion | 0.077 | [6] |
| H3255 | NSCLC | L858R | 0.003 | [8] |
| A431 | Epidermoid Carcinoma | Wild-Type (Amplified) | 0.015 | [7] |
| Calu-3 | NSCLC | Wild-Type | 0.78 | [7] |
| H1650 | NSCLC | Exon 19 Deletion, PTEN loss | 31.0 | [9] |
| NCI-H1975 | NSCLC | L858R, T790M | >10 | [7] |
| H358 | NSCLC | Wild-Type | >10 (Moderately active) | [10] |
| H358R | NSCLC (Cisplatin-Resistant) | Wild-Type | ~5 (Increased sensitivity) | [11] |
NSCLC: Non-Small Cell Lung Cancer
The data clearly indicate that Gefitinib is most potent against NSCLC cell lines harboring activating EGFR mutations (e.g., HCC827, PC9, H3255).[6][8] In contrast, cell lines with wild-type EGFR or the T790M resistance mutation are significantly less sensitive.[7][10]
Experimental Protocol: In Vitro Cell Viability (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[7]
-
Compound Treatment: A stock solution of Gefitinib is serially diluted in culture medium and added to the wells. Plates are then incubated for a specified period, typically 48 to 72 hours.[7]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[7]
-
Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[7]
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curve.[7]
Caption: Experimental workflow for a typical MTT cell viability assay.
In Vivo Efficacy
The in vivo efficacy of Gefitinib is evaluated in animal models, most commonly using tumor xenografts in immunodeficient mice. These studies assess the drug's ability to inhibit tumor growth in a complex biological system.
Table 2: In Vivo Efficacy of Gefitinib in Mouse Xenograft Models
| Cell Line Xenograft | Mouse Model | Dosing Regimen | Key Outcome | Reference |
| A549 (EGFR WT) | Nude Mice | 80 mg/kg, daily, i.p. | Significant tumor size reduction starting from day 4. | [12] |
| A431 (EGFR WT Amp) | Nude Mice | Oral (dose not specified) | Tumor volume decreased or remained stable after 14 days. | [13] |
| H358 (EGFR WT) | Nude Mice | Dose not specified | 28.0% tumor growth inhibition at day 21. | [10] |
| H358R (Cisplatin-Resistant) | Nude Mice | Dose not specified | 52.7% tumor growth inhibition at day 21. | [10] |
| H3255 (EGFR L858R) | Nude Mice | 200 mg/kg, weekly, p.o. | Better tumor inhibition compared to daily dosing. | [14][15] |
| A549 (EGFR WT) | BALB/c Nude Mice | Not specified | Nanoparticle formulation increased median survival from 90 to 113.5 days compared to free Gefitinib. | [16] |
i.p.: Intraperitoneal; p.o.: Per os (by mouth); WT: Wild-Type; Amp: Amplified
In vivo studies confirm the anti-tumor activity of Gefitinib. Notably, the drug demonstrates efficacy in reducing tumor growth in xenograft models derived from both EGFR-mutant and some EGFR wild-type cell lines.[10][12][15] The route of administration, dosing schedule, and formulation can significantly impact the therapeutic outcome.[14][16]
Experimental Protocol: In Vivo Xenograft Study
-
Cell Implantation: A specific number of human cancer cells (e.g., 5 million) are injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).[17]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., ~150-200 mm³).[13][17]
-
Randomization & Treatment: Mice are randomized into control (vehicle) and treatment groups. Gefitinib is administered according to a defined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).[12][17]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored as indicators of toxicity.[10]
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).[14]
Caption: Experimental workflow for a typical in vivo xenograft study.
Comparison and Conclusion
The relationship between in vitro potency and in vivo efficacy is a critical aspect of drug development.
Caption: Logical relationship between in vitro and in vivo results.
For Gefitinib, there is a general correlation between high in vitro potency and in vivo anti-tumor activity, particularly for models with activating EGFR mutations. For instance, the H3255 cell line, which is highly sensitive in vitro (IC50 = 0.003 µM), also shows significant tumor inhibition in vivo.[8][15]
However, the translation is not always direct. The A549 cell line, which is relatively resistant in vitro, still shows a response to Gefitinib in vivo.[12] This discrepancy highlights the importance of pharmacokinetic and pharmacodynamic (PK/PD) factors in a whole-animal system, including drug absorption, distribution, metabolism, and excretion, which are not captured in cell culture assays.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Monitoring response to gefitinib in nude mouse tumor xenografts by 18 F-FDG microPET-CT: correlation between 18 F-FDG uptake and pathological response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Thalirugidine and its Synthetic Analogs: A Research Framework
An Important Note to the Research Community: A direct side-by-side comparison of Thalirugidine and its synthetic analogs is not currently possible due to the lack of publicly available data on synthetic derivatives of this natural product. This guide, therefore, serves as a foundational resource for researchers. It consolidates the known information on this compound, places it within the context of its chemical class, and provides a framework with detailed experimental protocols and hypothetical data visualizations to guide future comparative studies.
This compound is a bisbenzylisoquinoline alkaloid isolated from the plant Thalictrum foliolosum.[1] This class of compounds is known for a wide range of biological activities. While specific data on this compound is scarce, other alkaloids from Thalictrum foliolosum have demonstrated significant cytotoxic effects against various human cancer cell lines, including lung cancer.[1][2][3] The pharmacological activities of alkaloids from this plant also include antioxidant, antimalarial, and anti-inflammatory properties. Some bisbenzylisoquinoline alkaloids have been reported to act as inhibitors of DNA topoisomerase I and to induce apoptosis in cancer cells.[4][5]
Framework for Comparative Data Analysis
To facilitate future research and ensure standardized comparison, the following table structure is proposed for summarizing key quantitative data for this compound and its prospective synthetic analogs.
| Compound | Chemical Structure | IC₅₀ vs. H460 Lung Cancer (µM) | IC₅₀ vs. MCF-7 Breast Cancer (µM) | Topoisomerase I Inhibition (% at 20 µM) | Putative Mechanism of Action |
| This compound | C₃₉H₄₆N₂O₈ | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Analog A | To be determined | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Mechanism |
| Analog B | To be determined | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Mechanism |
Key Experimental Protocols
The following are detailed methodologies for essential experiments to characterize and compare the biological activities of this compound and its future analogs.
Cytotoxicity Determination using MTT Assay
This protocol assesses the ability of a compound to inhibit cell proliferation, a key indicator of potential anticancer activity.
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
b. Materials:
-
Human cancer cell lines (e.g., H460, MCF-7)
-
DMEM or RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound and synthetic analogs, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
c. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of a compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay determines if a compound can inhibit the activity of topoisomerase I, a key enzyme in DNA replication and a target for some anticancer drugs.
a. Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The relaxed and supercoiled forms of the DNA can be separated by agarose gel electrophoresis. An inhibitor of topoisomerase I will prevent this relaxation, resulting in the persistence of the supercoiled DNA form.
b. Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
Test compounds
-
DNA loading dye
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
c. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase I to the reaction mixture. Include a positive control (a known Topo I inhibitor like camptothecin), a negative control (enzyme and DNA without inhibitor), and a no-enzyme control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the DNA loading dye.
-
Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the supercoiled and relaxed DNA forms are well separated.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Analysis: The inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the negative control.
Mandatory Visualizations
Hypothetical Signaling Pathway for a Cytotoxic Bisbenzylisoquinoline Alkaloid
The following diagram illustrates a plausible mechanism of action for a cytotoxic bisbenzylisoquinoline alkaloid, leading to apoptosis. This is a hypothetical pathway based on the known activities of related compounds and should be used as a template for future investigations into the mechanism of this compound and its analogs.
Caption: Hypothetical apoptotic pathway induced by a bisbenzylisoquinoline alkaloid.
Experimental Workflow for Cytotoxicity Screening
This diagram outlines the logical flow of the MTT assay for screening the cytotoxic effects of this compound and its analogs.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
There is a significant knowledge gap regarding the specific biological activities of this compound and a complete absence of data on its synthetic analogs. Future research should prioritize the comprehensive biological evaluation of this compound to elucidate its mechanism of action. Subsequently, a focused synthesis of a library of analogs will be crucial to establish structure-activity relationships. This will enable the identification of pharmacophores responsible for any observed activity and guide the development of more potent and selective therapeutic agents. The experimental frameworks and data presentation formats provided in this guide are intended to support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic isoquinoline alkaloids from the roots of Thalictrum foliolosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
A comprehensive analysis of available scientific data reveals that Thalirugidine and Thalidomide are structurally and mechanistically unrelated compounds. Despite the superficial similarity in their names, these two molecules belong to distinct chemical classes and, based on current knowledge, do not share common biological targets or mechanisms of action. This guide provides a detailed comparison based on the existing literature, highlighting the well-characterized activities of Thalidomide and the limited but distinct information available for this compound.
Executive Summary
Thalidomide is a synthetic derivative of glutamic acid, notorious for its teratogenic effects but repurposed as a powerful immunomodulatory and anti-cancer agent. Its mechanism is well-established and involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of specific "neosubstrate" proteins, which are not targeted by the ligase in the absence of the drug. This "molecular glue" mechanism is central to both its therapeutic efficacy and its adverse effects.
In stark contrast, this compound is a naturally occurring bis-benzylisoquinoline alkaloid isolated from plants of the Thalictrum genus. Its chemical structure is significantly more complex than that of Thalidomide and lacks the phthalimide and glutarimide rings that are characteristic of Thalidomide and its analogues (IMiDs®). The available scientific literature on this compound is sparse. While some related alkaloids from the same plant genus have been reported to exhibit cytotoxic effects against cancer cell lines, the specific molecular targets and signaling pathways for this compound have not been elucidated. There is currently no evidence to suggest that this compound interacts with CRBN or functions as a molecular glue.
Structural and Physicochemical Comparison
The fundamental differences between this compound and Thalidomide are immediately apparent from their chemical structures and properties.
| Property | This compound | Thalidomide |
| Chemical Class | Bis-benzylisoquinoline alkaloid | Glutamic acid derivative |
| Chemical Formula | C39H46N2O8 | C13H10N2O4 |
| Molar Mass | 670.8 g/mol | 258.2 g/mol |
| Core Structure | Two isoquinoline units linked by a diaryl ether bridge | Phthalimide and glutarimide rings |
| Natural/Synthetic | Natural product | Synthetic |
Mechanistic Comparison: A Study in Contrasts
The primary mechanism of action of Thalidomide is one of the most well-documented examples of targeted protein degradation. In contrast, the mechanism of this compound remains largely unknown.
Thalidomide: The Molecular Glue
Thalidomide's biological activities are mediated through its binding to the CRBN E3 ubiquitin ligase complex. This interaction leads to the recruitment and degradation of specific transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, which is key to its anti-cancer effects. The teratogenic effects of Thalidomide are also linked to this mechanism, specifically through the degradation of another protein, SALL4.
This compound: An Uncharted Territory
Currently, there is a lack of published experimental data detailing the mechanism of action of this compound. While some related aporphine-benzylisoquinoline alkaloids have demonstrated cytotoxic activity, the specific signaling pathways and molecular targets remain to be identified. Without this crucial information, a detailed mechanistic diagram cannot be constructed.
Biological Activity: Knowns and Unknowns
The biological activities of Thalidomide have been extensively studied, leading to its use in treating various diseases. The biological profile of this compound is, by comparison, poorly defined.
| Biological Activity | Thalidomide | This compound |
| Anti-Cancer | Yes (e.g., Multiple Myeloma)[1] | Limited data; some related alkaloids show cytotoxicity |
| Immunomodulatory | Yes[1] | Not reported |
| Anti-Inflammatory | Yes | Not reported |
| Anti-Angiogenic | Yes | Not reported |
| Teratogenic | Yes | Unknown |
| Antibacterial | No | Reported |
| Insecticidal | No | Reported |
Experimental Protocols
Detailed experimental protocols for elucidating the mechanism of action of a compound like Thalidomide are extensive. A key experiment to determine if this compound is related to Thalidomide would be a Cereblon (CRBN) Binding Assay .
Objective: To determine if this compound directly binds to the CRBN protein.
Methodology:
-
Protein Expression and Purification: Recombinant human CRBN (as part of the DDB1-CRBN complex) is expressed in an appropriate system (e.g., insect or mammalian cells) and purified.
-
Binding Assay: A biophysical method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is used.
-
SPR: Purified DDB1-CRBN is immobilized on a sensor chip. Solutions of this compound at various concentrations are flowed over the chip. A change in the refractive index at the surface, indicating binding, is measured in real-time. Thalidomide is used as a positive control.
-
ITC: A solution of this compound is titrated into a solution containing purified DDB1-CRBN. The heat released or absorbed during binding is measured to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
-
Data Analysis: The sensorgrams (SPR) or titration curves (ITC) are analyzed to calculate the binding affinity.
A lack of binding in this assay would be strong evidence that this compound does not share Thalidomide's primary mechanism of action.
Conclusion
Based on the currently available scientific evidence, This compound is not related to Thalidomide . They differ fundamentally in their chemical structure, origin, and, to the extent of our knowledge, their biological activities and mechanisms of action. Thalidomide's function as a "molecular glue" is a well-defined paradigm in modern pharmacology. This compound, on the other hand, represents a molecule with a largely unexplored biological profile. Future research is required to elucidate the molecular targets and signaling pathways of this compound to understand its potential therapeutic applications. Until such data becomes available, any comparison between these two compounds is limited to their contrasting chemical natures.
References
A Comparative Guide to Thalirugidine and Other Isoquinoline Alkaloids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of thalirugidine (also known as thalicthuberine) and other prominent isoquinoline alkaloids: berberine, sanguinarine, and palmatine. The information is compiled from various preclinical studies to offer an objective overview of their performance, supported by experimental data and detailed methodologies.
Overview of Anticancer Activity
This compound, a phenanthrene alkaloid, has emerged as a potent antimitotic agent. Its efficacy is compared here with berberine, sanguinarine, and palmatine, which are also recognized for their significant cytotoxic effects against various cancer cell lines. While direct comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and other selected isoquinoline alkaloids across various human cancer cell lines.
Disclaimer: The following data is compiled from multiple independent studies. Direct comparison of IC50 values should be made with caution, as experimental conditions such as cell lines, exposure times, and assay methods can vary significantly between studies.
Table 1: IC50 Values of this compound (Thalicthuberine) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 0.7 | [1] |
| LNCaP | Prostate Cancer | 1.25 | [1] |
| C4-2B | Prostate Cancer | Not specified | [1] |
| DuCaP | Prostate Cancer | Not specified | [1] |
| HeLa | Cervical Cancer | 2.5 | [1] |
Table 2: IC50 Values of Other Isoquinoline Alkaloids against Various Cancer Cell Lines
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Berberine | HL-60 | Promyelocytic Leukemia | 0.7 (derivative 3) | [2] |
| HeLa | Cervical Cancer | 36.0 (derivative 3) | [2] | |
| HCT116 | Colorectal Carcinoma | ~27.6 | [3] | |
| SW480 | Colorectal Carcinoma | ~29.14 | [3] | |
| Sanguinarine | HL-60 | Promyelocytic Leukemia | 0.9 | [4] |
| MCF-7 | Breast Adenocarcinoma | >7.5 (48h) | [5] | |
| FaDu | Pharyngeal Squamous Carcinoma | 0.11-0.54 µg/mL | [6] | |
| Palmatine | T47D | Breast Cancer | 5.126 µg/mL | [7][8] |
| MCF7 | Breast Cancer | 5.805 µg/mL | [7][8] | |
| ZR-75-1 | Breast Cancer | Not specified | [7][8] |
Mechanisms of Anticancer Action
The isoquinoline alkaloids discussed herein exhibit distinct mechanisms of action at the molecular level, leading to the inhibition of cancer cell proliferation and induction of cell death.
This compound (Thalicthuberine): A Novel Mitotic Inhibitor
This compound stands out due to its unique mechanism of action as a novel antimitotic agent. It disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells[1][9]. Unlike classic microtubule-targeting agents like paclitaxel or vinblastine, this compound does not directly inhibit tubulin polymerization in a cell-free system. Instead, it is suggested to indirectly affect microtubule dynamics by targeting a critical regulator or a tubulin-associated protein[1][9]. This distinct mechanism may offer an advantage in overcoming multidrug resistance mediated by P-glycoprotein, for which this compound is not a major substrate[1][9].
References
- 1. Comparison of Anticancer Activity and HPLC-DAD Determination of Selected Isoquinoline Alkaloids from Thalictrum foetidum, Berberis sp. and Chelidonium majus Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]
- 4. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berberine and palmatine inhibit the growth of human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Thalirugidine: A Guide for Laboratory Professionals
Understanding Thalirugidine: Key Chemical Data
This compound is an alkaloid with the chemical formula C₃₉H₄₆N₂O₈ and a CAS number of 64215-95-8. A summary of its key identifiers is presented below for easy reference.
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C₃₉H₄₆N₂O₈ |
| CAS Number | 64215-95-8 |
Prudent Handling and Personal Protective Equipment (PPE)
Given the biological activity of alkaloids, treating this compound with a high degree of caution is paramount. When handling this compound, researchers should adhere to the following personal protective equipment (PPE) guidelines:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent accidental eye contact.
-
Lab Coat: A lab coat should be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area or a fume hood.
General Disposal Procedures for this compound Waste
In the absence of specific disposal instructions for this compound, a conservative approach aligned with general chemical waste disposal protocols is recommended. This involves treating all this compound waste—including pure compound, contaminated solutions, and used consumables—as hazardous chemical waste.
Step-by-Step Disposal Plan:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Containerization: Use a container that is compatible with the chemical nature of the waste. The container must be in good condition and have a secure lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the approximate concentration and quantity of the waste.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Protocols and Biological Pathways: A Knowledge Gap
Currently, detailed experimental protocols and established signaling pathways specifically for this compound are not widely documented in publicly accessible scientific literature. Researchers working with this compound may need to develop their own protocols based on its chemical class and intended application, drawing parallels from studies on other similar alkaloids.
As a general workflow for investigating a novel compound like this compound, a logical experimental progression could be visualized as follows:
Caption: A generalized experimental workflow for the investigation of a novel chemical compound.
This document serves as a foundational guide for the safe handling and disposal of this compound. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations regarding chemical waste disposal.
Standard Operating Procedure: Personal Protective Equipment (PPE) for Handling Thalirugidine
Disclaimer: Thalirugidine is a fictional compound. This document is a template based on established best practices for handling highly potent, cytotoxic, or novel chemical compounds where the toxicological properties are not fully understood. Always consult your institution's Environmental Health and Safety (EHS) department to perform a formal risk assessment before handling any new compound.
This guide provides essential safety and logistical information for personnel handling this compound. It is intended for researchers, scientists, and drug development professionals working in a laboratory environment. The primary goal is to minimize exposure risk through proper engineering controls, personal protective equipment selection, and standardized operational protocols.
Risk Assessment and Control
Handling potent compounds like this compound requires a multi-layered approach to safety. The primary methods of exposure control must always be engineering and administrative controls. PPE is the final line of defense.
-
Engineering Controls: All work involving powdered or volatile forms of this compound must be conducted within a certified chemical fume hood, a Class II Biological Safety Cabinet, or a glove box. The choice of containment will depend on the specific procedure and the quantity being handled.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to authorized and trained personnel. A designated area for potent compound work must be clearly marked.
PPE Selection and Standards
The selection of PPE is task-dependent. The following table summarizes the minimum required PPE for different operational scenarios involving this compound.
| Operational Task | Respiratory Protection | Hand Protection | Body Protection | Eye/Face Protection |
| Low-Risk Tasks (Handling sealed containers, working with dilute solutions <1 mg/mL in a fume hood) | N95 Respirator (minimum) | Double Nitrile Gloves (ASTM D6978 rated) | Disposable Lab Coat (elastic cuffs) | ANSI Z87.1 Safety Glasses with Side Shields |
| High-Risk Tasks (Weighing powders, preparing stock solutions, potential for aerosolization) | Elastomeric Half-Mask Respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR) | Double Nitrile Gloves (ASTM D6978 rated, outer glove with extended cuff) | Disposable, solid-front Gown or Coverall (elastic cuffs) | Chemical Splash Goggles and a full Face Shield |
ASTM D6978: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. ANSI Z87.1: American National Standard for Occupational and Educational Personal Eye and Face Protection Devices.
Procedural Guidance: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Pre-Donning: Sanitize hands thoroughly. Inspect all PPE for defects.
-
First Layer of Body Protection: Don inner shoe covers and the primary gown or coverall.
-
Respiratory Protection: Perform a seal check for elastomeric respirators. If using a PAPR, ensure the battery is charged and the hood is intact.
-
Eye/Face Protection: Put on goggles and/or a face shield.
-
Gloves: Don the first (inner) pair of nitrile gloves, ensuring the cuff is tucked under the sleeve of the gown. Don the second (outer) pair of gloves, ensuring the cuff goes over the sleeve of the gown.
Doffing (Taking Off) Sequence:
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer gown).
-
Decontamination: Decontaminate outer gloves with an appropriate solution (e.g., 70% ethanol) if applicable.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching your skin. Dispose of them in the designated potent compound waste container.
-
Gown/Coverall & Inner Gloves: Remove the gown or coverall by rolling it outwards, away from the body. As you roll it down your arms, peel off the inner gloves simultaneously so they are contained within the removed gown. Dispose of immediately.
-
Exit Anteroom: Step out of the designated handling area.
-
Eye/Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.
Waste Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste.
-
Solid Waste: All disposable PPE, contaminated wipes, and lab consumables (e.g., pipette tips, tubes) must be placed in a clearly labeled, sealed waste container designated for "Potent Compound Waste" or "Cytotoxic Waste."
-
Liquid Waste: Liquid waste containing this compound must be collected in a sealed, shatter-proof container. The container must be clearly labeled with the chemical name and hazard warnings.
-
Sharps: Needles, scalpels, or other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
Consult your institution's EHS department for specific collection and disposal procedures.
Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
